URAT1&XO inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H13N5O3S |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-[[5-cyano-1-(pyridin-2-ylmethyl)indole-3-carbonyl]amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C20H13N5O3S/c21-8-12-4-5-16-14(7-12)15(10-25(16)9-13-3-1-2-6-22-13)18(26)24-19-17(20(27)28)23-11-29-19/h1-7,10-11H,9H2,(H,24,26)(H,27,28) |
InChI Key |
YUGFHWXZQLEUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C3=C2C=CC(=C3)C#N)C(=O)NC4=C(N=CS4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Apex of Gout Therapeutics: A Technical Guide to the Discovery and Synthesis of Dual URAT1-XO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hyperuricemia, a metabolic disorder characterized by elevated levels of uric acid in the blood, is the primary pathogenic precursor to gout, a debilitating form of inflammatory arthritis. The current therapeutic landscape for hyperuricemia is dominated by two main classes of drugs: xanthine oxidase (XO) inhibitors, which block the production of uric acid, and uricosurics, which enhance its renal excretion by inhibiting the urate transporter 1 (URAT1). While effective to a degree, monotherapy with either class often fails to achieve target serum uric acid levels in a significant portion of patients and can be associated with adverse effects. This has spurred the development of a novel and promising therapeutic strategy: dual inhibition of both URAT1 and XO. This technical guide provides an in-depth exploration of the discovery, synthesis, and preclinical evaluation of these innovative dual-acting agents.
The Rationale for Dual Inhibition: A Synergistic Approach
The production of uric acid is the final step in purine metabolism, catalyzed by the enzyme xanthine oxidase (XO). XO facilitates the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] In the kidneys, the majority of filtered urate is reabsorbed back into the bloodstream, a process primarily mediated by the urate transporter 1 (URAT1), an organic anion transporter located on the apical membrane of proximal tubule cells.[2][3]
By simultaneously targeting both the production and reabsorption of uric acid, dual URAT1-XO inhibitors offer the potential for a more potent and balanced therapeutic effect. This synergistic action may lead to improved efficacy in lowering serum uric acid levels, potentially at lower doses compared to single-agent therapies, thereby reducing the risk of dose-dependent side effects.[4][5]
Key Chemical Scaffolds and Structure-Activity Relationships
The quest for potent dual URAT1-XO inhibitors has led to the exploration of various chemical scaffolds, often leveraging the structures of known single-target inhibitors through strategies like scaffold hopping and structural modification.[4][6]
Thiazole and Benzofuran Derivatives
A significant breakthrough in this area has been the development of compounds integrating structural features from the XO inhibitor febuxostat (a thiazole derivative) and the URAT1 inhibitor probenecid.[4] This approach has yielded highly potent dual inhibitors. For instance, compound 27 emerged from such a strategy, demonstrating impressive in vitro potency with IC50 values of 35 nM for XO and 31 nM for URAT1.[4][5]
The structure-activity relationship (SAR) of these compounds often reveals critical moieties for dual activity. For benzofuran derivatives, for example, modifications to the benzofuran core and its substituents can significantly impact the inhibitory potency against both targets.
Caption: Structure-Activity Relationship (SAR) of Benzofuran Derivatives.
Tranilast Analogs
Another fruitful avenue of research has involved the modification of tranilast, a drug with known URAT1 inhibitory properties. By employing a scaffold hopping strategy and introducing an indole privileged scaffold, researchers have developed potent dual inhibitors.[6] Notably, tranilast analog 29 exhibited an IC50 of 1.01 µM for XO and a 48.0% inhibition of URAT1 at 10 µM.[6]
Quantitative Data on Lead Compounds
The following table summarizes the in vitro potency of key dual URAT1-XO inhibitors discovered to date, providing a comparative overview of their efficacy against both targets.
| Compound ID | Scaffold | URAT1 IC50 / % Inhibition | XO IC50 | Reference |
| Compound 27 | Thiazole derivative | 31 nM | 35 nM | [4][5] |
| Tranilast analog 29 | Indole derivative | 48.0% at 10 µM | 1.01 µM | [6] |
| BDEO | Deoxybenzoin oxime analog | Ki = 0.14 µM | 3.3 µM | [2][3] |
| Digallic Acid | Gallic acid derivative | 5.34 ± 0.65 μM | 1.04 ± 0.23 μM | [7] |
Experimental Protocols
The successful discovery and characterization of dual URAT1-XO inhibitors rely on robust and reproducible experimental protocols. This section details the methodologies for the key in vitro and in vivo assays.
In Vitro URAT1 Inhibition Assay (Non-Radioactive Method)
This protocol describes a fluorescence-based assay for screening URAT1 inhibitors using HEK293 cells stably expressing human URAT1 (hURAT1).
Materials:
-
hURAT1-expressing HEK293 cells
-
HEK293 cells (wild-type)
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Krebs-Ringer buffer (pH 7.4)
-
Uric acid
-
Test compounds
-
Fluorescent plate reader
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates and grow to confluence.
-
Compound Incubation: Wash the cells with Krebs-Ringer buffer and then pre-incubate with various concentrations of the test compounds for 15-30 minutes at 37°C.
-
Uric Acid Uptake: Initiate the uptake reaction by adding Krebs-Ringer buffer containing a fixed concentration of uric acid.
-
Termination and Lysis: After a defined incubation period (e.g., 15-30 minutes), terminate the reaction by washing the cells with ice-cold PBS. Lyse the cells to release intracellular contents.
-
Quantification: Measure the intracellular uric acid concentration using a commercially available uric acid assay kit with a fluorescent readout.
-
Data Analysis: The URAT1-specific uptake is calculated by subtracting the uric acid uptake in wild-type HEK293 cells from that in hURAT1-HEK293 cells. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This protocol outlines a spectrophotometric method for determining the inhibitory activity of compounds against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Xanthine (substrate)
-
Test compounds
-
Allopurinol (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.
-
Enzyme Addition: Add a specific amount of xanthine oxidase solution to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of xanthine.
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a specific time period.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. The percentage of XO inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. IC50 values are then determined from the dose-response curve.
In Vivo Efficacy in a Hyperuricemic Animal Model
This protocol describes the evaluation of the uric acid-lowering effects of dual inhibitors in a potassium oxonate-induced hyperuricemic mouse or rat model.
Materials:
-
Mice or rats
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine or uric acid (to induce hyperuricemia)
-
Test compounds
-
Vehicle control
-
Blood collection supplies
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.
-
Induction of Hyperuricemia: Administer potassium oxonate (e.g., intraperitoneally or orally) to inhibit uricase, followed by the administration of hypoxanthine or uric acid to elevate serum uric acid levels.
-
Compound Administration: Orally administer the test compounds or vehicle to different groups of hyperuricemic animals.
-
Blood Sampling: Collect blood samples from the animals at specific time points after compound administration (e.g., 2, 4, 6, and 24 hours).
-
Serum Uric Acid Measurement: Separate the serum from the blood samples and measure the uric acid concentration using a commercial assay kit.
-
Data Analysis: Compare the serum uric acid levels in the treated groups to the vehicle control group to determine the percentage of reduction. Analyze the data for statistical significance.
Visualizing the Pathways and Processes
Uric Acid Metabolism and Transporter Signaling Pathway
The following diagram illustrates the key players in uric acid homeostasis and the targets of dual URAT1-XO inhibitors.
Caption: Uric Acid Metabolism and Targets of Dual Inhibitors.
Experimental Workflow for Inhibitor Discovery
The journey from a chemical library to a promising preclinical candidate involves a systematic and multi-step process.
Caption: Experimental Workflow for Dual Inhibitor Discovery.
Conclusion and Future Directions
The discovery and synthesis of dual URAT1-XO inhibitors represent a significant advancement in the potential treatment of hyperuricemia and gout. The compelling preclinical data for compounds like compound 27 and tranilast analog 29 underscore the promise of this therapeutic strategy. Future research will focus on optimizing the pharmacokinetic and safety profiles of these dual inhibitors, with the ultimate goal of translating these promising preclinical findings into clinically effective and safe therapies for patients suffering from the debilitating effects of gout. The continued exploration of novel chemical scaffolds and a deeper understanding of the structure-activity relationships will be crucial in developing the next generation of these highly effective agents.
References
- 1. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of digallic acid as XOD/URAT1 dual target inhibitor for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacology of dual inhibitors of urate transporter 1 and xanthine oxidase
An In-depth Technical Guide on the Pharmacology of Dual Inhibitors of Urate Transporter 1 and Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Hyperuricemia, a condition characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. The management of hyperuricemia typically involves two main strategies: reducing the production of uric acid with xanthine oxidase (XO) inhibitors or increasing its renal excretion with uricosuric agents that inhibit the urate transporter 1 (URAT1).[1][2] The development of dual inhibitors that target both XO and URAT1 offers a promising therapeutic approach, potentially leading to enhanced efficacy and a better safety profile compared to single-target therapies.[3][4]
Uric acid homeostasis is maintained by a balance between its production and elimination.[5] Xanthine oxidase is a key enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2] URAT1, located in the apical membrane of renal proximal tubular cells, is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][6] By simultaneously inhibiting both targets, dual inhibitors can effectively lower serum uric acid levels through a two-pronged approach.
Mechanism of Action of Dual URAT1-XO Inhibitors
Dual inhibitors of URAT1 and xanthine oxidase exert their therapeutic effect by concurrently targeting two key points in uric acid regulation:
-
Inhibition of Xanthine Oxidase (XO): By inhibiting XO, these agents block the final two steps of purine metabolism, thereby reducing the de novo synthesis of uric acid.[2] This leads to a decrease in the overall uric acid pool in the body.
-
Inhibition of Urate Transporter 1 (URAT1): By inhibiting URAT1 in the renal proximal tubules, these drugs prevent the reabsorption of filtered uric acid, leading to increased urinary excretion of uric acid (uricosuria).[6]
This dual mechanism addresses both the overproduction and underexcretion of uric acid, which are the primary causes of hyperuricemia in most patients.[7]
Dual Mechanism of Action Pathway.
Quantitative Data on Key Dual Inhibitors
Several compounds have been identified and developed as dual inhibitors of URAT1 and xanthine oxidase. The following table summarizes their in vitro inhibitory activities.
| Compound | URAT1 IC50/Ki | XO IC50 | Reference |
| Compound 27 | 31 nM (IC50) | 35 nM (IC50) | [3][4] |
| Tranilast Analog 29 | 48.0% inhibition at 10 µM | 1.01 µM (IC50) | [8][9] |
| URAT1&XO inhibitor 2 | 0.145 µM (Ki) | 3.3 µM (IC50) | [10] |
| RLBN1001 Analogs | 5 to 45-fold more potent than lesinurad | 2 to 3-fold more potent than allopurinol | [11] |
Experimental Protocols
The evaluation of dual URAT1-XO inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro URAT1 Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the transport of uric acid by URAT1.
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and stably transfected with a plasmid expressing the human URAT1 transporter.[8][9]
-
Uptake Assay:
-
The URAT1-expressing HEK293 cells are seeded in 24-well plates.
-
The cells are washed with a pre-incubation buffer.
-
The test compound at various concentrations is added to the cells and incubated.
-
A solution containing [14C]-labeled uric acid is added, and the uptake is allowed to proceed for a specific time (e.g., 5-10 minutes).[9]
-
The uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the URAT1 activity, is determined by non-linear regression analysis.[8][9]
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This enzymatic assay measures the inhibition of XO activity.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), xanthine (the substrate), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding a purified xanthine oxidase enzyme.
-
Measurement of Uric Acid Production: The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm using a spectrophotometer.
-
Data Analysis: The rate of uric acid production is calculated from the change in absorbance over time. The percentage of inhibition is determined for each compound concentration, and the IC50 value is calculated.
In Vivo Hyperuricemia Animal Model
This model is used to evaluate the uric acid-lowering effect of the dual inhibitors in a living organism.
-
Induction of Hyperuricemia: Hyperuricemia is induced in animals, typically rats or mice, by administering potassium oxonate, an inhibitor of the uricase enzyme (which is present in most mammals but not humans).[8][9] This leads to an accumulation of uric acid in the blood.
-
Drug Administration: The test compound is administered orally to the hyperuricemic animals.[8][9]
-
Sample Collection: Blood and urine samples are collected at various time points after drug administration.
-
Measurement of Uric Acid Levels: The concentration of uric acid in the serum and urine is measured using standard biochemical methods.
-
Data Analysis: The percentage reduction in serum uric acid levels and the increase in urinary uric acid excretion are calculated for the treated groups compared to a vehicle-treated control group.[8][9]
Experimental Workflow for Dual Inhibitor Evaluation.
Pharmacokinetics and Safety
The development of dual URAT1-XO inhibitors also focuses on achieving favorable pharmacokinetic profiles and ensuring safety.
-
Pharmacokinetics: A recent study on a potent dual inhibitor, compound 27, demonstrated favorable pharmacokinetic profiles in multiple species, including monkeys, and it was found to be orally bioavailable.[3][4]
-
Safety: Toxicity studies for compound 27 in rats and monkeys have revealed a general safety profile, supporting its potential as a novel drug candidate.[3][4] Another class of dual inhibitors, analogs of RLBN1001, were specifically designed to eliminate the genotoxicity observed in the parent compound while enhancing the hypouricemic effects.[11]
Logical Framework for Therapeutic Action
The therapeutic rationale for dual URAT1-XO inhibitors is based on a complementary and potentially synergistic mechanism.
References
- 1. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SAT0539 Novel Bifunctional Inhibitors of Xanthine Oxidase and URAT1 Induce Profound Hypouricemia in Human Subjects | Annals of the Rheumatic Diseases [ard.bmj.com]
The Dual Inhibition of URAT1 and Xanthine Oxidase: A Technical Guide to Structure-Activity Relationships and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Hyperuricemia, a precursor to gout and a risk factor for cardiovascular and renal diseases, is characterized by elevated levels of uric acid in the blood. The management of this condition often involves the inhibition of two key proteins: Urate Transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys, and Xanthine Oxidase (XO), an enzyme that catalyzes the final two steps of purine metabolism to produce uric acid.[1][2] Dual inhibition of both URAT1 and XO presents a promising therapeutic strategy for the effective control of hyperuricemia.[3] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of dual URAT1 and XO inhibitors, detailed experimental protocols for their evaluation, and a visual representation of the relevant biological pathways.
Core Concepts: Signaling Pathways in Uric Acid Homeostasis
The regulation of uric acid levels is a complex process involving both its production and excretion. The following diagram illustrates the key pathways.
Structure-Activity Relationship (SAR) of Dual URAT1 & XO Inhibitors
The development of dual inhibitors has focused on several chemical scaffolds. The following tables summarize the in vitro inhibitory activities of representative compounds.
Table 1: Heterocyclic Dual URAT1 & XO Inhibitors
| Compound ID | Scaffold | R-Group Modifications | URAT1 IC50 (µM) | XO IC50 (µM) | Reference |
| Compound A1 | Thiazolidine-2-thione | Varies | 5.21 | 3.56 | [4] |
| Compound A2 | 1,2,4-triazolo[1,5-a]pyrimidine | 2-(4-isopropoxyphenyl) | Not Reported | 0.34 (23x > Allopurinol) | [5] |
| Compound A3 | Thienopyrimidine | Varies | 2.01 | Not Reported (GLUT9 IC50 = 18.21 µM) | [6] |
IC50 values are indicative and may vary based on assay conditions.
Table 2: Febuxostat and Probenecid Analogues as Dual Inhibitors
| Compound ID | Scaffold Origin | Key Structural Features | URAT1 IC50 (nM) | XO IC50 (nM) | Reference |
| Compound 27 | Febuxostat & Probenecid Hybrid | Scaffold hopping design | 31 | 35 | [3] |
IC50 values are indicative and may vary based on assay conditions.
Table 3: Pyrazole and Thiophene-Based Dual Inhibitors
| Compound ID | Core Scaffold | Key Substituents | URAT1 IC50 (µM) | XO IC50 (µM) | Reference |
| Y-700 | 1-Phenylpyrazole | 3-cyano-4-neopentyloxyphenyl | Not Reported | Potent (longer-lasting than allopurinol) | [7] |
| Compound 1h | Thiophenyltrizolylmethane | Varies | 0.035 | Not Reported | [8] |
IC50 values are indicative and may vary based on assay conditions.
Experimental Protocols
Accurate evaluation of inhibitor potency is critical in drug discovery. The following are detailed protocols for in vitro URAT1 and XO inhibition assays.
Experimental Workflow: In Vitro Inhibition Assays
Detailed Protocol: Cell-Based URAT1 Inhibition Assay[9][10]
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing human URAT1 (hURAT1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[9]
2. Assay Procedure:
-
Seed the hURAT1-HEK293 cells into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and grow to about 80% confluency.[9]
-
On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer buffer (pH 7.4).
-
Pre-incubate the cells with various concentrations of the test inhibitor dissolved in the assay buffer for 30 minutes at 37°C.[9]
-
Initiate the uric acid uptake by adding a buffer containing a known concentration of uric acid (e.g., 750 µM) to each well.[9]
-
After a 30-minute incubation period at 37°C, terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).[9]
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular uric acid concentration using a commercially available uric acid assay kit or by HPLC.
-
The percentage of inhibition is calculated by comparing the uric acid uptake in the presence of the inhibitor to the uptake in the control (vehicle-treated) cells.
-
IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Detailed Protocol: In Vitro Xanthine Oxidase Inhibitory Assay[11][12][13]
1. Reagents and Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 50-100 mM, pH 7.5).[10]
-
Xanthine Oxidase (XO) Enzyme Solution: Prepare a stock solution of XO from a commercial source (e.g., bovine milk) in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.
-
Xanthine Substrate Solution: Dissolve xanthine in a small amount of NaOH and then dilute with the assay buffer to the desired concentration (e.g., 0.1-0.32 mM).
-
Test Compound: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.
2. Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the assay buffer, the test compound at various concentrations, and the XO enzyme solution.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[10]
-
Initiate the enzymatic reaction by adding the xanthine substrate solution.
-
Immediately monitor the increase in absorbance at approximately 293 nm or 295 nm, which corresponds to the formation of uric acid.[10] Record the absorbance at regular intervals for a set period (e.g., 3-5 minutes).
-
The rate of the reaction (ΔOD/min) is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of XO inhibition is calculated using the formula: [(A - B) / A] x 100, where A is the rate of reaction without the inhibitor (control) and B is the rate of reaction with the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The dual inhibition of URAT1 and XO is a compelling strategy for the management of hyperuricemia. A thorough understanding of the structure-activity relationships of different chemical scaffolds is crucial for the rational design of novel, potent, and safe dual inhibitors. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro evaluation of these compounds, facilitating the discovery and development of next-generation therapeutics for gout and other hyperuricemia-related conditions. The continuous exploration of diverse chemical matter and a deeper understanding of the molecular interactions with both targets will undoubtedly pave the way for more effective treatments.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Biological and Clinical Understanding of the Pathophysiology and Treatments of Hyperuricemia and Its Association with Metabolic Syndrome, Cardiovascular Diseases and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
In Vitro Characterization of URAT1 and XO Dual Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro methodologies for characterizing dual inhibitors of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), two key targets in the management of hyperuricemia and gout. The development of dual inhibitors aims to offer a synergistic approach by both reducing uric acid production and enhancing its renal excretion, potentially leading to improved therapeutic efficacy and a better safety profile compared to single-target agents.[1]
Introduction to URAT1 and XO as Therapeutic Targets
Uric acid is the final product of purine metabolism in humans.[2] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[3]
Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene, is primarily located in the apical membrane of renal proximal tubule cells.[4] It plays a crucial role in uric acid homeostasis by reabsorbing approximately 90% of the filtered uric acid from the urine back into the bloodstream.[5] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum uric acid levels.[3]
Xanthine Oxidase (XO) is a key enzyme in the purine catabolism pathway. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting XO, the production of uric acid is reduced, which is an effective strategy for managing hyperuricemia.[6]
The dual inhibition of both URAT1 and XO presents a promising therapeutic strategy for the treatment of gout and hyperuricemia by tackling both the production and reabsorption of uric acid.[1]
Signaling and Transport Pathways
The following diagrams illustrate the metabolic pathway leading to uric acid production and the renal transport of uric acid, highlighting the roles of XO and URAT1.
Caption: Overview of Uric Acid Production and Renal Reabsorption.
Experimental Protocols for In Vitro Characterization
The following are detailed protocols for the in vitro assessment of dual URAT1 and XO inhibitors.
URAT1 Inhibition Assay (Cell-Based)
This assay evaluates the ability of a compound to inhibit the uptake of a substrate by the URAT1 transporter expressed in a mammalian cell line, typically Human Embryonic Kidney 293 (HEK293) cells.
3.1.1. Materials and Reagents
-
HEK293 cells stably or transiently transfected with human URAT1 (hURAT1).
-
Mock-transfected HEK293 cells (as a negative control).
-
Cell culture medium (e.g., DMEM) with supplements (10% FBS, penicillin/streptomycin).
-
Transport buffer (e.g., Krebs-Ringer buffer, pH 7.4).
-
URAT1 substrate: [14C]-uric acid or a non-radioactive fluorescent substrate like 6-carboxyfluorescein (6-CFL).
-
Test compounds and a known URAT1 inhibitor (e.g., benzbromarone, probenecid) as a positive control.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail (for radioactive assays) or a fluorescence plate reader.
3.1.2. Experimental Workflow
Caption: Workflow for the URAT1 Inhibition Assay.
3.1.3. Step-by-Step Procedure
-
Cell Seeding: Seed HEK293-hURAT1 and mock-transfected HEK293 cells into 24- or 96-well plates and culture until they reach approximately 80-90% confluency.[7]
-
Pre-incubation: Remove the culture medium and wash the cells with transport buffer. Add transport buffer containing various concentrations of the test compound or a known inhibitor (positive control) to the wells. Incubate for 30 minutes at 37°C.[7]
-
Substrate Incubation: Add the URAT1 substrate (e.g., 750 μM uric acid) to each well and incubate for a defined period (e.g., 30 minutes) to allow for substrate uptake.[7]
-
Stopping the Assay: To terminate the uptake, aspirate the substrate solution and immediately wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification:
-
For [14C]-uric acid, transfer the lysate to scintillation vials, add a scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For non-radioactive substrates, measure the intracellular concentration using an appropriate method, such as a fluorescence plate reader for 6-CFL.
-
-
Data Analysis: Determine the URAT1-specific uptake by subtracting the uptake in mock-transfected cells from that in HEK293-hURAT1 cells. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Xanthine Oxidase (XO) Inhibition Assay (Enzymatic)
This is a cell-free enzymatic assay that measures the ability of a compound to inhibit the activity of XO. The most common method is a spectrophotometric assay that monitors the formation of uric acid from the substrate xanthine.
3.2.1. Materials and Reagents
-
Xanthine Oxidase (from bovine milk or other sources).
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Xanthine solution (substrate).
-
Test compounds and a known XO inhibitor (e.g., allopurinol, febuxostat) as a positive control.
-
Spectrophotometer capable of measuring absorbance at 290-295 nm.
3.2.2. Experimental Workflow
Caption: Workflow for the XO Inhibition Assay.
3.2.3. Step-by-Step Procedure
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate or a cuvette, prepare a reaction mixture containing phosphate buffer, XO enzyme solution, and the test compound at various concentrations or a positive control.
-
Pre-incubation: Pre-incubate the reaction mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to the mixture.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.[8] Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
Quantitative data from the in vitro characterization of dual URAT1 and XO inhibitors should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of the inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected Dual URAT1-XO Inhibitors and Reference Compounds
| Compound | URAT1 IC50 (µM) | XO IC50 (µM) | Reference |
| Dual Inhibitors | |||
| Compound 27 | 0.031 | 0.035 | [1][9] |
| BDEO | Ki = 0.14 | 3.3 | [10] |
| Compound B5 | 30.24 ± 3.46 | 0.012 ± 0.001 | [11] |
| Reference URAT1 Inhibitors | |||
| Benzbromarone | 0.84 ± 0.17 | >100 | [12] |
| Probenecid | 31.12 ± 4.23 | >100 | [12] |
| Lesinurad | ~7.18 | >100 | [13] |
| Reference XO Inhibitors | |||
| Allopurinol | >100 | ~2-5 | |
| Febuxostat | 36.1 | 0.010 ± 0.001 | [10][11] |
Note: IC50 values can vary depending on the specific assay conditions.
Conclusion
The in vitro characterization of dual URAT1 and XO inhibitors is a critical step in the drug discovery and development process for novel treatments for hyperuricemia and gout. The detailed experimental protocols provided in this guide offer a robust framework for assessing the potency and mechanism of action of these dual-acting compounds. By systematically evaluating their inhibitory activities against both targets, researchers can identify promising candidates for further preclinical and clinical development. The ultimate goal is to develop a therapeutic agent that can more effectively control serum uric acid levels and provide improved outcomes for patients.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dl.icdst.org [dl.icdst.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. [PDF] Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods | Semantic Scholar [semanticscholar.org]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of the in vitro activity of novel dual inhibitors of XOR and URAT1 containing a benzoic acid group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Development of URAT1 and Xanthine Oxidase Dual Inhibitors for Hyperuricemia Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with cardiovascular and renal diseases. Current therapeutic strategies predominantly involve monotherapy with xanthine oxidase (XO) inhibitors, which reduce uric acid production, or uricosuric agents that enhance its renal excretion by inhibiting urate transporter 1 (URAT1). However, these approaches often have limitations in efficacy and can be associated with adverse effects. The concurrent inhibition of both XO and URAT1 presents a promising synergistic approach to managing hyperuricemia by addressing both the production and reabsorption of uric acid. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data analysis relevant to the research and development of dual URAT1 and xanthine oxidase inhibitors.
The Rationale for Dual Inhibition
Uric acid homeostasis is maintained by a balance between its production and excretion. Xanthine oxidase is a key enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. URAT1, a urate-anion exchanger located in the apical membrane of renal proximal tubular cells, is a major transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1]
By simultaneously inhibiting both targets, dual-acting compounds can theoretically achieve a more potent urate-lowering effect at lower doses compared to single-target agents. This dual-action mechanism may also mitigate the risk of adverse effects associated with high-dose monotherapy, such as the potential for xanthine nephropathy with XO inhibitors or the risk of urolithiasis with uricosuric agents.
Signaling Pathway of Uric Acid Regulation
The regulation of uric acid levels is a complex process involving multiple enzymatic steps and transport mechanisms. A simplified representation of the key players, xanthine oxidase and URAT1, is depicted below.
Caption: Uric acid production via xanthine oxidase and renal reabsorption via URAT1.
Quantitative Data on Dual URAT1-XO Inhibitors
The development of dual inhibitors has led to the identification of several promising compounds. The following table summarizes the in vitro potency of selected dual inhibitors against both URAT1 and xanthine oxidase.
| Compound | Target | IC50/Ki | Reference |
| Compound 27 | Xanthine Oxidase | 35 nM (IC50) | [2] |
| URAT1 | 31 nM (IC50) | [2] | |
| BDEO | Xanthine Oxidase | 3.3 µM (IC50) | [3] |
| URAT1 | 0.14 µM (Ki) | [3] | |
| Naringenin | Xanthine Oxidase | >100 µM (IC50) | [3] |
| URAT1 | 16.1 µM (IC50) | [3] | |
| Hesperetin | Xanthine Oxidase | 16.5 µM (IC50) | [3] |
| URAT1 | 25.7 µM (IC50) | [3] | |
| Baicalein | Xanthine Oxidase | Not specified | [3] |
| URAT1 | 31.6 µM (IC50) | [3] |
Experimental Protocols
In Vitro Assays
This assay spectrophotometrically measures the inhibition of uric acid production by xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine solution (substrate)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compound solutions at various concentrations
-
Allopurinol (positive control)
-
1M HCl (to stop the reaction)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
In a 96-well plate, add 50 µL of the test compound solution, 30 µL of phosphate buffer, and 40 µL of xanthine oxidase solution (e.g., 0.05 U/mL).[4]
-
Initiate the reaction by adding 60 µL of xanthine solution (e.g., 300 µM).[4]
-
Incubate the reaction mixture at 25°C for 15 minutes.[4]
-
Stop the reaction by adding 20 µL of 1M HCl.[4]
-
Measure the absorbance of the solution at 295 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value of the test compound.
This cell-based assay measures the inhibition of uric acid uptake by cells stably or transiently expressing the human URAT1 transporter.
Materials:
-
HEK293 cells stably or transiently expressing human URAT1 (hURAT1)
-
Wild-type HEK293 cells (negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[¹⁴C]-Uric acid
-
Krebs-Ringer buffer (or similar)
-
Test compound solutions at various concentrations
-
Benzbromarone or probenecid (positive controls)
-
24-well plates
-
Scintillation counter
Procedure:
-
Seed hURAT1-expressing HEK293 cells and wild-type HEK293 cells in 24-well plates and grow to ~80% confluency.[6]
-
Pre-treat the hURAT1-expressing cells with various concentrations of the test compound for 30 minutes.[6]
-
Initiate the uptake by adding Krebs-Ringer buffer containing [¹⁴C]-uric acid to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[6]
-
Wash the cells with ice-cold PBS to remove extracellular [¹⁴C]-uric acid.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the radioactivity in wild-type cells from that in hURAT1-expressing cells.
-
Determine the percentage of inhibition and the IC50 value of the test compound.
In Vivo Hyperuricemia Model
This is a commonly used model to induce hyperuricemia in rodents. Potassium oxonate inhibits uricase, the enzyme that degrades uric acid in most mammals (but not humans), and hypoxanthine serves as a substrate for uric acid production.
Materials:
-
Male Kunming or ICR mice
-
Potassium oxonate (PO)
-
Hypoxanthine (HX)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Test compound
-
Febuxostat or allopurinol (positive control)
Procedure:
-
Acclimatize the mice for at least one week.
-
Induce hyperuricemia by administering potassium oxonate (e.g., 300 mg/kg, intraperitoneal injection) and hypoxanthine (e.g., 300 mg/kg, oral gavage) for a set period, typically 7 days.[7]
-
Administer the test compound orally one hour after the induction of hyperuricemia.
-
On the final day of the experiment, collect blood samples at specified time points.
-
Measure serum uric acid levels using a commercial kit.
-
At the end of the study, euthanize the animals and collect liver and kidney tissues for further analysis (e.g., XO activity, histopathology).
Pharmacokinetic Studies in Rats
Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the dual inhibitor.
Materials:
-
Male Sprague-Dawley rats
-
Test compound
-
Appropriate vehicle for administration
-
Blood collection tubes (e.g., with heparin)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound orally or intravenously at a defined dose.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Separate the plasma by centrifugation and store at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[8]
Experimental Workflow and Logical Relationships
The development and evaluation of a dual URAT1 and xanthine oxidase inhibitor follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Caption: A typical experimental workflow for dual inhibitor development.
The core principle behind the enhanced efficacy of a dual inhibitor is the synergistic targeting of two key control points in uric acid homeostasis.
Caption: Logical relationship of dual inhibition in treating hyperuricemia.
Conclusion
The dual inhibition of URAT1 and xanthine oxidase represents a rational and promising therapeutic strategy for the management of hyperuricemia. By targeting both the synthesis and renal reabsorption of uric acid, these novel agents have the potential to offer improved efficacy and a better safety profile compared to existing monotherapies. The experimental protocols and data presented in this guide provide a framework for the identification, characterization, and preclinical development of next-generation treatments for hyperuricemia and gout. Continued research in this area is essential to translate these promising preclinical findings into clinically effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling [mdpi.com]
- 7. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
role of URAT1 and XO in purine metabolism and gout
An In-depth Technical Guide on the Core Roles of URAT1 and XO in Purine Metabolism and Gout
Introduction
Gout is the most prevalent form of inflammatory arthritis, characterized by severe pain and swelling in the joints.[1] Its underlying cause is hyperuricemia, a condition of elevated serum uric acid (sUA) levels, typically defined as a concentration greater than 6.8 mg/dL.[2][3] This saturation point can lead to the deposition of monosodium urate (MSU) crystals in and around the joints, triggering an intense inflammatory response.[1][3] Uric acid is the final product of purine metabolism in humans.[2][4][5] Two key proteins play pivotal roles in maintaining uric acid homeostasis and have become primary targets for the management of hyperuricemia and gout: Xanthine Oxidase (XO) and Urate Transporter 1 (URAT1). XO is the critical enzyme responsible for the production of uric acid, while URAT1 is a major transporter that handles its reabsorption in the kidneys.[6][7][8] This guide provides a detailed examination of their functions, the pathways they influence, and the experimental methodologies used to study them.
The Role of Xanthine Oxidase (XO) in Purine Metabolism and Gout
Xanthine Oxidase (XO), a form of xanthine oxidoreductase (XOR), is the rate-limiting enzyme in the catabolism of purines.[5][9][10] It catalyzes the final two steps of the purine degradation pathway: the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[11] This process is essential for the breakdown of purines derived from both dietary sources and the turnover of endogenous nucleic acids.[1][4]
During these oxidation reactions, XO utilizes molecular oxygen as an electron acceptor, leading to the production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[5][9][11] While uric acid itself has antioxidant properties, the excessive ROS generated by XO activity can contribute to oxidative stress and tissue injury, which is implicated in various pathologies beyond gout, such as cardiovascular diseases.[5][9]
Given its direct role in uric acid synthesis, XO is a primary therapeutic target for gout.[11] By inhibiting XO, the production of uric acid is reduced, thereby lowering serum urate levels. This is the mechanism of action for xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which are cornerstone treatments for chronic gout.[6][8][12]
Purine Metabolism Pathway via Xanthine Oxidase
The following diagram illustrates the final steps of purine catabolism, where Xanthine Oxidase plays a central role.
Caption: Purine catabolism pathway highlighting Xanthine Oxidase (XO).
The Role of URAT1 in Uric Acid Homeostasis and Gout
The kidneys are responsible for excreting the majority of uric acid from the body. This process involves glomerular filtration, tubular reabsorption, and tubular secretion. Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in this system.[13][14] It is an anion exchanger located on the apical membrane of renal proximal tubule cells.[7][15]
URAT1's primary function is to reabsorb uric acid from the tubular lumen back into the bloodstream in exchange for various organic anions like lactate and nicotinate.[15] Approximately 90% of the uric acid filtered by the glomeruli is reabsorbed, with URAT1 being the principal transporter responsible for this action.[14] Consequently, the activity of URAT1 has a significant impact on serum urate levels. Overactivity or increased expression of URAT1 can lead to reduced uric acid excretion and subsequent hyperuricemia. In fact, the majority of hyperuricemia cases are attributed to the under-excretion of uric acid rather than its overproduction.[16]
This makes URAT1 a key target for uricosuric drugs, which aim to lower serum urate by increasing its renal excretion.[8] Inhibitors of URAT1, such as probenecid, benzbromarone, and lesinurad, block the reabsorption of uric acid, leading to its increased elimination in the urine and a reduction in sUA levels.[6][15]
Renal Uric Acid Transport Mechanism
The diagram below illustrates the key transporters involved in uric acid handling in a renal proximal tubule cell, emphasizing the central role of URAT1.
Caption: Uric acid transport in the renal proximal tubule.
Quantitative Data on Therapeutic Agents
The efficacy of drugs targeting XO and URAT1 is well-documented in clinical trials. The tables below summarize key quantitative data for major inhibitors.
Table 1: Efficacy of Xanthine Oxidase (XO) Inhibitors
| Drug | Mechanism | Typical Starting Dose | sUA Reduction Efficacy | Key Clinical Findings |
| Allopurinol | Purine analog, competitive XOI | 100 mg/day | Dose-dependent; up to 30-40% | Effective and widely used, but can cause hypersensitivity reactions.[17] |
| Febuxostat | Non-purine, noncompetitive XOI | 40 mg/day | Superior sUA-lowering vs. allopurinol at fixed doses.[18] | More potent than allopurinol; associated with a potential increase in cardiovascular events in some studies.[18] |
| Topiroxostat | Non-purine, selective XOI | Not widely available in all regions | Comparable to other XOIs | May offer renal and cardiovascular benefits beyond sUA lowering.[18] |
Table 2: Efficacy of URAT1 Inhibitors
| Drug | Mechanism | IC₅₀ for URAT1 | sUA Reduction Efficacy | Key Clinical Findings |
| Probenecid | Non-specific uricosuric (inhibits URAT1, OAT1, OAT3, GLUT9) | ~42 µM | Dose-dependent | One of the older uricosurics; requires good renal function.[16][18] |
| Benzbromarone | Potent, more selective URAT1 inhibitor | Not specified | More potent than probenecid | Highly effective but associated with rare cases of hepatotoxicity.[6] |
| Lesinurad | Selective Uric Acid Reabsorption Inhibitor (SURI) | Not specified | Used in combination with an XOI | Approved for use with an XOI when XOI alone is insufficient.[19][20] |
| Verinurad | Potent and selective URAT1 inhibitor | EC₅₀: 29-37 ng/mL | Effective in combination with XOIs | Shows high potency and selectivity for URAT1.[20][21] |
| Dotinurad | Selective URAT1 inhibitor | Not specified | High affinity and selectivity for URAT1 | Approved in Japan for the treatment of gout.[20] |
Table 3: Efficacy of Dual-Target Inhibitors
| Drug/Compound | Target(s) | IC₅₀ | Key Findings |
| Compound 27 | XO and URAT1 | XO: 35 nM; URAT1: 31 nM | A promising preclinical candidate with potent dual inhibition.[22] |
| CDER167 | URAT1 and GLUT9 | Not specified | Preclinical dual-acting uricosuric with demonstrated sUA-lowering activity in rats.[18] |
Experimental Protocols
Investigating the function of XO and URAT1 and screening for their inhibitors requires specific biochemical and cell-based assays.
Protocol 1: Xanthine Oxidase (XO) Activity Assay (Spectrophotometric)
This protocol measures XO activity by monitoring the formation of uric acid, which absorbs light at 293 nm.
Principle: Xanthine + O₂ + H₂O --(Xanthine Oxidase)--> Uric Acid + H₂O₂. The increase in absorbance at 293 nm due to uric acid production is measured over time.
Materials:
-
Spectrophotometer capable of reading at 293 nm, with temperature control (37°C).
-
Quartz cuvettes.
-
0.05 M Potassium Phosphate buffer, pH 7.5.
-
Xanthine solution (substrate).
-
Enzyme solution (sample containing XO or purified XO standard).
-
Enzyme diluent (e.g., ice-cold phosphate buffer).
Procedure:
-
Reagent Preparation: Prepare a working solution of xanthine in the phosphate buffer.
-
Enzyme Preparation: Dilute the enzyme sample in ice-cold enzyme diluent to an expected activity of 0.1-0.2 U/mL. Keep on ice.
-
Assay Setup:
-
Pipette the appropriate volume of phosphate buffer and xanthine solution into a cuvette.
-
Pre-incubate the mixture in the spectrophotometer at 37°C for 5 minutes to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Add 0.1 mL of the prepared enzyme solution to the cuvette, mix gently by inversion.
-
Immediately start recording the absorbance at 293 nm.
-
-
Data Acquisition:
-
Record the increase in absorbance for 3-4 minutes.
-
Run a blank control using the enzyme diluent instead of the enzyme solution to measure the non-enzymatic oxidation of xanthine.
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.
-
Subtract the blank rate from the test rate.
-
Calculate XO activity using the Beer-Lambert law, with the molar extinction coefficient of uric acid at 293 nm.
-
Protocol 2: URAT1 Inhibition Assay (Uric Acid Uptake Assay)
This protocol assesses the ability of a compound to inhibit URAT1-mediated transport of uric acid into cells. It typically uses a stable cell line (e.g., HEK293) engineered to express human URAT1.
Principle: HEK293 cells overexpressing hURAT1 are incubated with radio-labeled [¹⁴C]-uric acid in the presence or absence of a test inhibitor. The amount of radioactivity inside the cells is measured, which corresponds to the level of uric acid uptake. A reduction in uptake in the presence of the inhibitor indicates its potency.[23]
Materials:
-
HEK293 cell line stably transfected with a plasmid encoding human URAT1.
-
Cell culture reagents (media, FBS, antibiotics).
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 125 mM sodium gluconate).[20]
-
[¹⁴C]-uric acid (radiolabeled substrate).
-
Test inhibitor compounds at various concentrations.
-
Scintillation counter and scintillation fluid.
-
Cell lysis buffer (e.g., 0.1 M NaOH).[20]
Procedure:
-
Cell Culture:
-
Culture the hURAT1-expressing HEK293 cells in appropriate plates (e.g., 24-well plates) until they reach a suitable confluency.
-
-
Assay Preparation:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with the assay buffer.
-
-
Inhibition and Uptake:
-
Pre-incubate the cells for 10-15 minutes with the assay buffer containing the desired concentrations of the test inhibitor.
-
Initiate the uptake by adding the assay buffer containing both the inhibitor and a fixed concentration of [¹⁴C]-uric acid.
-
-
Reaction Termination:
-
After a defined incubation period (e.g., 5-10 minutes), rapidly terminate the transport by aspirating the uptake solution and washing the cells twice with ice-cold stop buffer (e.g., ice-cold PBS).[20]
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding 0.1 M NaOH to each well.[20]
-
Transfer the cell lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Gout Treatment Strategy Workflow
This diagram outlines the logical approach to treating hyperuricemia and gout by targeting XO and URAT1.
Caption: Therapeutic workflow for managing hyperuricemia and gout.
Conclusion
Xanthine Oxidase and URAT1 are central to the pathophysiology of gout, governing the production and renal excretion of uric acid, respectively. XO's role as the terminal enzyme in purine breakdown makes it a direct target for reducing the overall uric acid load, while URAT1's function in renal reabsorption offers a powerful mechanism to enhance uric acid elimination. A thorough understanding of their molecular mechanisms, enabled by the experimental protocols detailed herein, has led to the development of effective urate-lowering therapies. Future research continues to focus on developing agents with improved safety profiles and exploring dual-target inhibitors that can simultaneously address both production and excretion, offering a more comprehensive approach to managing this painful and debilitating disease.
References
- 1. The pathogenesis of gout [jrd.or.kr]
- 2. Gout - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology of Hyperuricemia and Urate-Lowering Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 7. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 12. explorationpub.com [explorationpub.com]
- 13. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 14. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 16. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review of Urate-Lowering Therapeutics: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A semi-mechanistic exposure–response model to assess the effects of verinurad, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Insights into Dual Inhibition: A Technical Guide to the Binding Sites of URAT1 and Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hyperuricemia, a precursor to gout and other metabolic syndromes, arises from an imbalance in uric acid production and excretion. Two key proteins, urate transporter 1 (URAT1) and xanthine oxidase (XO), play pivotal roles in this process. URAT1 is responsible for the majority of urate reabsorption in the kidneys, while XO catalyzes the final two steps of purine metabolism, leading to uric acid formation.[1][2][3] Dual inhibition of both URAT1 and XO presents a promising therapeutic strategy for the management of hyperuricemia by simultaneously addressing both the production and excretion of uric acid.[4] This technical guide delves into the molecular modeling of the binding sites of URAT1 and XO inhibitors, providing a comprehensive overview for researchers and drug development professionals.
URAT1 and XO in Hyperuricemia and Gout
Uric acid is the final product of purine metabolism in humans. Xanthine oxidase (XO) is a crucial enzyme in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[3][5] The produced uric acid is then filtered by the kidneys. Approximately 90% of this filtered urate is reabsorbed back into the bloodstream, a process primarily mediated by the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[1][2][6] Dysregulation of either XO activity or URAT1 function can lead to elevated levels of uric acid in the blood, a condition known as hyperuricemia.[1][2] Persistent hyperuricemia can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[1][2]
Molecular Modeling of URAT1 Inhibitor Binding
The development of URAT1 inhibitors has been significantly advanced by structural biology and computational modeling. Cryo-electron microscopy (cryo-EM) structures of human URAT1, both alone and in complex with inhibitors, have provided unprecedented insights into its mechanism and the binding modes of various drugs.[1][6][7]
URAT1 Binding Site Architecture
URAT1 inhibitors typically bind within a central cavity of the transporter, locking it in an inward-facing conformation and thereby preventing the reabsorption of uric acid.[6][7][8][9] This central binding cavity is lined by residues from several transmembrane (TM) helices, creating a complex interaction surface. Key features of the URAT1 inhibitor binding site include:
-
Aromatic Clamp: A cluster of aromatic residues, including F241, F360, F364, F365, and F449, that form hydrophobic and π-π stacking interactions with the inhibitor molecules.[1][8]
-
Hydrophobic Region: Residues such as Y152, L153, I156, and M214 contribute to the hydrophobic character of the binding pocket.[1]
-
Polar/Charged Residues: A network of polar and charged residues, including S35, T217, N237, S238, D389, K393 and R477, which can form hydrogen bonds and electrostatic interactions with inhibitors.[1][8][10]
Quantitative Data on URAT1 Inhibitors
The following table summarizes key quantitative data for well-characterized URAT1 inhibitors, including their binding affinities and the critical amino acid residues involved in their interaction with the transporter.
| Inhibitor | IC50 (nM) | Key Interacting Residues | Interaction Type | Reference |
| Benzbromarone | 425 | F365, R477, F241, F360, F364, F449 | Hydrogen bond, Hydrophobic, π-π stacking | [9][11] |
| Lesinurad | - | F365, D389, R477, F241, F360, F364, F449 | Hydrogen bond, Electrostatic, Hydrophobic | [6][8] |
| Verinurad | - | D389, R477, F241, F360, F364, F365, F449 | Electrostatic, Hydrogen bond, Hydrophobic | [8][12] |
| Dotinurad | 19 | H142, R487 | - | [12] |
| Compound 41 | 33.7 | - | - | [13] |
Experimental Protocols for URAT1 Molecular Modeling
Detailed methodologies are crucial for reproducible in silico studies. The following outlines a typical workflow for the molecular modeling of URAT1 inhibitors.
Homology Modeling: In the absence of an experimental structure, a homology model of URAT1 can be built.[10]
-
Template Selection: A BLAST search against the Protein Data Bank (PDB) is performed to identify a suitable template structure with significant sequence identity. For URAT1, transporters from the Major Facilitator Superfamily (MFS) like GLUT1 (PDB ID: 4PYP) have been used as templates.[8][10]
-
Sequence Alignment: The target sequence of human URAT1 is aligned with the template sequence.
-
Model Building: A 3D model is generated using software like MODELLER.[10]
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK to analyze the Ramachandran plot, ensuring that the protein's stereochemical quality is acceptable.[10]
Molecular Docking: Molecular docking predicts the preferred orientation of an inhibitor when bound to the URAT1 protein.
-
Protein and Ligand Preparation: The URAT1 structure is prepared by adding hydrogen atoms and assigning charges. The 3D structure of the inhibitor is generated and optimized.
-
Grid Generation: A grid box is defined around the active site of URAT1 to specify the search space for the docking algorithm.
-
Docking Simulation: Docking is performed using software such as AutoDock or Glide.[3][12] The program explores various conformations of the inhibitor within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and the key interactions with the protein residues.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the URAT1-inhibitor complex over time.[9][11]
-
System Setup: The URAT1-inhibitor complex from docking is placed in a simulated membrane bilayer and solvated with water and ions to mimic physiological conditions.
-
Simulation: The system is subjected to energy minimization, followed by a period of equilibration and a production run, typically on the nanosecond to microsecond timescale.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to characterize the persistent interactions between the inhibitor and the protein.[1][11]
In Vitro URAT1 Inhibition Assay: Experimental validation is essential to confirm the computational predictions.
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing human URAT1.
-
Uptake Assay: The cells are incubated with [14C]-labeled uric acid in the presence and absence of the test inhibitor at various concentrations.
-
IC50 Determination: The amount of radiolabeled uric acid taken up by the cells is measured, and the half-maximal inhibitory concentration (IC50) of the inhibitor is calculated.[1][12]
Molecular Modeling of Xanthine Oxidase Inhibitor Binding
Xanthine oxidase is a molybdenum-containing enzyme that plays a critical role in purine catabolism. Molecular modeling has been instrumental in understanding the binding of inhibitors to its active site.
Xanthine Oxidase Binding Site
The active site of XO contains a molybdenum cofactor (MoCo) that is essential for its catalytic activity.[5] Inhibitors of XO typically bind in a narrow channel leading to the MoCo. Key residues in the XO active site that interact with inhibitors include:
-
Molybdenum-interacting residues: Glu802, Arg880, and Thr1010 are involved in coordinating with the inhibitor and the molybdenum center.[14][15]
-
Hydrophobic residues: Phe914, Phe1009, and Val1011 form hydrophobic interactions with the inhibitor scaffold.[14][16]
-
Other key residues: Ala1079 and Ser1080 also contribute to inhibitor binding.[14]
Quantitative Data on XO Inhibitors
The following table presents quantitative data for several XO inhibitors, highlighting their inhibitory potency and key binding interactions.
| Inhibitor | IC50 (µM) | Key Interacting Residues | Interaction Type | Reference |
| Allopurinol | 2.1 - 11.4 | E802, R880, F914, S1080, K1045 | Hydrogen bond, Hydrophobic | [5][17] |
| Febuxostat | - | E802, F914, F1009, T1010 | Hydrogen bond, π-π stacking | [14] |
| Topiroxostat | - | - | - | [18] |
| Diosmetin | 1.86 | LEU257, ILE353, VAL259 | Hydrogen bond, Hydrophobic, van der Waals | [19] |
| Fisetin | 5.83 | LEU257, ILE353, VAL259 | Hydrogen bond, Hydrophobic, van der Waals | [19] |
| Genistein | 7.56 | LEU257, ILE353, VAL259 | Hydrogen bond, Hydrophobic, van der Waals | [19] |
| Compound H3 | 2.6 | E802, F914, F1009, T1010, A1079 | Hydrogen bond, π-π stacking | [14][20] |
| Ellagic Acid | 3.1 - 71.5 | - | Mixed-type inhibition | [21] |
Experimental Protocols for XO Molecular Modeling
The computational methodologies for studying XO inhibitors are similar to those used for URAT1.
Molecular Docking:
-
Protein Preparation: The crystal structure of bovine milk xanthine oxidase (e.g., PDB ID: 3BDJ) is often used.[3] The protein is prepared by removing water molecules, adding hydrogens, and assigning charges.
-
Ligand Preparation: The 3D structures of the inhibitors are generated and optimized.
-
Docking and Analysis: Docking is performed using software like AutoDock, and the resulting poses are analyzed to understand the binding mode and interactions.[3]
In Vitro XO Inhibition Assay:
-
Enzyme Reaction: The assay measures the activity of XO by monitoring the conversion of xanthine to uric acid, which can be detected spectrophotometrically at 295 nm.
-
Inhibition Measurement: The reaction is carried out in the presence of varying concentrations of the inhibitor, and the IC50 value is determined.[3][20]
-
Kinetic Analysis: Lineweaver-Burk plots can be used to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).[3][21]
Design Strategy for Dual URAT1-XO Inhibitors
The development of dual inhibitors that can simultaneously target both URAT1 and XO is a highly attractive strategy for the treatment of hyperuricemia.[4] This approach aims to provide a more potent and potentially safer therapeutic option compared to single-target agents.[4]
The design of dual inhibitors often involves a "scaffold hopping" approach, starting from the structures of known selective inhibitors for each target.[4] By identifying the key pharmacophoric features required for binding to both URAT1 and XO, medicinal chemists can design hybrid molecules that incorporate these features. Computational methods, such as molecular docking and pharmacophore modeling, are invaluable in this process for predicting the binding of these novel compounds to both targets and guiding their optimization. A recent study successfully identified a potent dual inhibitor, compound 27 , with IC50 values of 35 nM for XO and 31 nM for URAT1, through a scaffold hopping strategy from febuxostat and probenecid.[4]
Conclusion
Molecular modeling has become an indispensable tool in the discovery and development of inhibitors for URAT1 and XO. The availability of high-resolution structures, coupled with advanced computational techniques, has provided a detailed understanding of the inhibitor binding sites and mechanisms of action. This knowledge is now being leveraged to design novel dual-target inhibitors with the potential to offer superior efficacy and safety profiles for the treatment of hyperuricemia and gout. The continued integration of computational and experimental approaches will undoubtedly accelerate the development of the next generation of therapies for these prevalent metabolic disorders.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homology modeling and molecular docking of URAT1 with chemotherapeutic agents in hyperuricemia and gout [ommegaonline.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of potent and orally bioavailable inhibitors of Human Uric Acid Transporter 1 (hURAT1) and binding mode prediction using homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03143G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds [mdpi.com]
- 17. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Xanthine oxidase inhibitors: Virtual screening and mechanism of inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development of a Dual Inhibitor Screening Assay for URAT1 and Xanthine Oxidase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. The condition arises from either the overproduction or underexcretion of uric acid. Two key proteins are central to uric acid homeostasis: Xanthine Oxidase (XO) and Urate Transporter 1 (URAT1).[1][2] XO is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine into uric acid.[3][4] URAT1, predominantly expressed in the kidneys, is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][5]
Targeting either XO (e.g., with Allopurinol) or URAT1 (e.g., with Lesinurad) are established strategies for managing hyperuricemia. However, a dual-inhibition approach, simultaneously targeting both uric acid production and reabsorption, offers a potentially more potent and comprehensive therapeutic strategy.[6] This document provides detailed protocols for developing and running in vitro screening assays for both URAT1 and XO, and outlines a workflow for identifying dual inhibitors.
Uric Acid Homeostasis Pathway
The diagram below illustrates the two primary targets for lowering serum uric acid. Xanthine Oxidase (XO) is responsible for the final steps of purine breakdown into uric acid. Urate Transporter 1 (URAT1) reabsorbs uric acid in the renal proximal tubule, preventing its excretion.
Figure 1. Key pathways in uric acid production and renal reabsorption.
Protocol 1: Xanthine Oxidase (XO) Inhibitor Assay
This protocol describes a spectrophotometric method to measure XO activity by quantifying the production of uric acid from xanthine.
Principle
Xanthine Oxidase catalyzes the oxidation of xanthine to uric acid, which results in an increase in absorbance at 290-295 nm.[7][8] The rate of this absorbance increase is directly proportional to the XO enzyme's activity. Inhibitors will decrease the rate of uric acid formation.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Hydrochloric Acid (HCl, 1 M) for stopping the reaction
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 295 nm
-
Test compounds and positive control (e.g., Allopurinol)
Experimental Protocol
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of test compound dilution (or buffer for control).
-
30 µL of phosphate buffer.
-
40 µL of Xanthine Oxidase solution (0.05 U/mL).[8]
-
-
Mix and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 60 µL of Xanthine solution (300 µM) to each well.[8]
-
Incubate the plate at 25°C for 15 minutes.
-
Stop the reaction by adding 20 µL of 1 M HCl.[8]
-
Measure the absorbance of each well at 295 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound concentration using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) * 100
-
A_control: Absorbance of the reaction with no inhibitor.
-
A_sample: Absorbance with the test compound.
-
A_blank: Absorbance of the reaction without the enzyme.
-
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
Protocol 2: URAT1 Inhibitor Assay (Cell-Based)
This protocol describes a cell-based assay to measure the inhibition of URAT1-mediated uric acid uptake using HEK293 cells transiently expressing the human URAT1 transporter.
Principle
HEK293 cells engineered to express human URAT1 will actively transport uric acid into the cell.[9] The rate of uptake can be quantified using radiolabeled [14C]-uric acid. Compounds that inhibit URAT1 will reduce the amount of intracellular radioactivity.[10][11]
Materials and Reagents
-
HEK293 cells (or a similar stable cell line like MDCK-II)[12]
-
Human URAT1 expression vector (e.g., pcDNA3.1-hURAT1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Assay Buffer (e.g., HBSS or a buffer containing 125 mM sodium gluconate, 25 mM HEPES, pH 7.3)[10]
-
[14C]-Uric Acid
-
Scintillation fluid and counter
-
Test compounds and positive control (e.g., Benzbromarone, Lesinurad)[11]
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Experimental Protocol
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Seed cells into 24- or 48-well plates to be ~80-90% confluent on the day of transfection.
-
Transfect cells with the hURAT1 expression vector according to the manufacturer's protocol. Also, transfect a set of cells with an empty vector to serve as a negative control.
-
Allow 24-48 hours for transporter expression.[9]
-
-
Uptake Assay:
-
On the day of the assay, wash the cells twice with pre-warmed Assay Buffer.
-
Prepare solutions of test compounds and positive controls in Assay Buffer. Add these solutions to the cells and pre-incubate for 5-10 minutes at 37°C.[10][13]
-
Prepare the uptake solution by adding [14C]-Uric Acid to the Assay Buffer (final concentration e.g., 100-250 µM).[10][14]
-
Start the uptake by adding the [14C]-Uric Acid solution to each well.
-
Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Assay Buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) from the empty vector-transfected cells (background) from the CPM of the URAT1-expressing cells.
-
Calculate the percentage inhibition for each compound concentration relative to the control (DMSO vehicle).
-
Determine the IC50 value by plotting % Inhibition versus the log of compound concentration.
-
Dual Inhibitor Screening Workflow
A sequential screening approach is recommended to efficiently identify dual URAT1-XO inhibitors from a compound library.
Figure 2. Sequential workflow for identifying dual URAT1-XO inhibitors.
Data Presentation: Inhibitor Potency
The following table summarizes representative in vitro IC50 values for known single-target and dual-target inhibitors. This data serves as a benchmark for newly identified compounds.
| Compound Name | Target(s) | XO IC50 | URAT1 IC50 | Reference |
| Allopurinol | XO | ~7.6 µM | Inactive | [15] |
| Febuxostat | XO | ~24 nM | Inactive | [15] |
| Benzbromarone | URAT1 | Inactive | ~0.22 µM | [10] |
| Lesinurad | URAT1 | Inactive | ~3.5 µM | [10] |
| Compound 29 | Dual XO/URAT1 | 1.01 µM | ~10 µM | [16] |
| Compound 27 | Dual XO/URAT1 | 35 nM | 31 nM | [6][17] |
Logical Relationship: Dual Inhibition Mechanism
Dual inhibition provides a comprehensive approach to lowering serum uric acid levels by simultaneously addressing its production and reabsorption.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 8. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]
Application Notes: High-Throughput Screening of Xanthine Oxidase Inhibitors
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, responsible for the final two steps in the breakdown of purines to uric acid. It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[1][2] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in joints and tissues, causing inflammatory conditions such as gout.[3] Therefore, inhibiting the activity of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[4]
These application notes provide a detailed protocol for a robust and reliable in vitro xanthine oxidase activity assay designed for screening potential inhibitors. The method is based on a spectrophotometric measurement of the formation of uric acid from the substrate xanthine.[5] The rate of uric acid production is directly proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition. This protocol is optimized for a 96-well microplate format, making it suitable for high-throughput screening (HTS) of compound libraries.
Catalytic Pathway of Xanthine Oxidase
The enzymatic reaction catalyzed by xanthine oxidase involves the hydroxylation of purine substrates, leading to the production of uric acid and reactive oxygen species such as hydrogen peroxide and superoxide radicals.[2][6]
Figure 1: Enzymatic pathway of purine metabolism by Xanthine Oxidase (XO).
Experimental Protocols
This protocol is adapted for a standard 96-well UV-transparent microplate, allowing for the simultaneous analysis of multiple samples.
Materials and Reagents
-
Enzyme: Xanthine oxidase from bovine milk (e.g., Sigma-Aldrich, Cat. No. X4376)
-
Substrate: Xanthine (e.g., Sigma-Aldrich, Cat. No. X7375)
-
Buffer: 50 mM Potassium Phosphate Buffer, pH 7.8
-
Positive Control: Allopurinol (e.g., Sigma-Aldrich, Cat. No. A8003)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
96-well UV-transparent flat-bottom plates
-
Microplate spectrophotometer capable of reading absorbance at 293 nm
-
Multichannel pipettes
-
Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 7.8): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions and adjust the pH to 7.8.
-
Xanthine Oxidase (XO) Stock Solution: Dissolve XO powder in ice-cold phosphate buffer to create a stock solution of 1 unit/mL. Store on ice.
-
XO Working Solution (0.05 units/mL): Immediately before use, dilute the XO stock solution with ice-cold phosphate buffer to a final concentration of 0.05 units/mL.[7]
-
Xanthine Stock Solution (10 mM): Dissolve 15.2 mg of xanthine in 10 mL of 0.025 M NaOH.[5]
-
Xanthine Working Solution (0.15 mM): Dilute the xanthine stock solution with phosphate buffer to a final concentration of 0.15 mM.[8]
-
Test Compound and Allopurinol Solutions: Prepare stock solutions of test compounds and allopurinol (positive control) in DMSO (e.g., 10 mM). Create a series of dilutions in DMSO or phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay well should not exceed 1% to prevent solvent-induced enzyme inhibition.[8]
Assay Procedure
The following workflow outlines the steps for performing the inhibitor screening assay.
References
- 1. Xanthine Oxidase—A Personal History - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Nature and Reaction Mechanisms of the Molybdenum Cofactor of Xanthine Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Procedure for Xanthine Oxidase Microbial [merckmillipore.com]
- 6. Simple assay for quantifying xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. public.pensoft.net [public.pensoft.net]
Application Notes and Protocols: Potassium Oxonate-Induced Hyperuricemia Rat Model for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperuricemia, characterized by elevated serum uric acid (SUA) levels, is a critical metabolic disorder linked to gout, kidney disease, and cardiovascular complications. To investigate the pathophysiology of hyperuricemia and screen potential therapeutic agents, robust and reproducible animal models are essential. Rodents, such as rats, naturally express the enzyme uricase (urate oxidase), which metabolizes uric acid into the more soluble compound allantoin—a key difference from humans who lack a functional uricase gene.
The potassium oxonate (PO)-induced hyperuricemia rat model is a widely accepted and utilized system for in vivo studies. Potassium oxonate acts as a competitive inhibitor of uricase, effectively blocking the breakdown of uric acid. This inhibition leads to an accumulation of uric acid in the bloodstream, thereby mimicking the hyperuricemic state observed in humans. This model is valuable for studying the mechanisms of uric acid-lowering drugs, the pathogenesis of hyperuricemic nephropathy, and the inflammatory processes associated with gout.
Mechanism of Action
In rats, purine metabolism culminates in the production of uric acid. The enzyme uricase then converts uric acid to allantoin for excretion. Potassium oxonate specifically inhibits uricase, causing a buildup of uric acid in the serum. This targeted inhibition allows for the controlled induction of hyperuricemia, with severity and duration modulated by the dose and administration regimen of PO. Some protocols also include a high-purine substrate, such as adenine or hypoxanthine, to further increase the uric acid load and induce more severe pathologies like hyperuricemic nephropathy.[1]
Figure 1: Mechanism of Potassium Oxonate (PO) Action.
Experimental Protocols
Ethical approval from an Institutional Animal Care and Use Committee is mandatory before conducting these experiments.
-
Animal Selection: Male Sprague-Dawley (SD) or Wistar rats, weighing 180-240 g, are commonly used.[2]
-
Acclimation: House the rats in a controlled environment (22 ± 2°C, 50 ± 5% humidity, 12-hour light/dark cycle) for at least 7 days before the experiment.[2] Provide ad libitum access to standard chow and water.[1]
-
Grouping: Randomly assign animals to different experimental groups (e.g., Normal Control, Model Control, Positive Control, Treatment Groups), with a typical group size of 6-8 rats.[2]
This protocol is suitable for screening hypouricemic agents and studying the general effects of elevated uric acid.
-
Reagent Preparation: Prepare a suspension of potassium oxonate in a vehicle such as 0.5% sodium carboxymethyl cellulose (CMC-Na) or normal saline.
-
Induction:
-
Administer potassium oxonate at a dose of 250-750 mg/kg body weight once daily via intragastric (i.g.) gavage or intraperitoneal (i.p.) injection.[2][3] A common and effective regimen is 750 mg/kg/day (i.g.) for 14 consecutive days.[2]
-
The Normal Control group receives an equivalent volume of the vehicle.
-
-
Treatment Administration: Test compounds or positive controls (e.g., Allopurinol, 5 mg/kg) are typically administered orally 1 hour after PO administration.[3]
-
Endpoint: On the final day of the study, proceed to sample collection after a 12-hour fast.[2]
This more severe model is used to study kidney damage associated with chronic hyperuricemia.
-
Reagent Preparation: Prepare suspensions of potassium oxonate and adenine.
-
Induction:
-
Administer potassium oxonate (e.g., 1000 mg/kg) and adenine (e.g., 100 mg/kg) together, once daily, by intragastric gavage for 4-5 weeks.
-
Caution: Higher doses (e.g., 1500 mg/kg PO + 100 mg/kg adenine) can lead to significant mortality. Monitor animals closely for signs of distress.
-
-
Monitoring: Weekly monitoring of body weight and blood collection from the tail vein to track serum uric acid, creatinine, and BUN levels is recommended.
-
Endpoint: At the end of the study period, proceed to terminal sample collection.
-
Blood Collection: After the final administration, anesthetize the fasted rats (e.g., with 3% pentobarbital sodium).[2] Collect blood via cardiac puncture or abdominal aorta. Allow the blood to clot at room temperature for 1 hour, then centrifuge at 2500-3000 x g for 10 minutes to separate the serum.[4][5] Store serum at -80°C until analysis.
-
Urine Collection: For urinary analysis, house rats in metabolic cages for 24 hours before the end of the experiment to collect urine. Record the total volume and centrifuge to remove precipitates before storage at -80°C.[1]
-
Tissue Collection: After blood collection, perfuse the animals with ice-cold saline. Excise the kidneys and liver.
Key Analytical Methods
Measure the concentrations of uric acid (UA), blood urea nitrogen (BUN), and creatinine (CRE) using commercially available diagnostic kits and a biochemical analyzer according to the manufacturer's instructions.[2][5] These parameters are crucial indicators of hyperuricemia and renal function.
-
Process the paraformaldehyde-fixed kidney tissues through standard dehydration and paraffin embedding protocols.
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).[6]
-
Examine the stained sections under a light microscope to assess renal morphology, looking for signs of injury such as tubular epithelial cell damage, inflammatory cell infiltration, and crystal deposition.[6]
-
Prepare a liver homogenate from the frozen tissue in pre-cooled normal saline.[2]
-
Centrifuge the homogenate at 3500 rpm for 10 minutes at 4°C to obtain the supernatant.[2]
-
Measure the XOD activity in the supernatant using a commercial XOD assay kit, which typically measures the enzymatic conversion of xanthine to uric acid.[2][5]
Data Presentation: Expected Outcomes
The induction of hyperuricemia with potassium oxonate is expected to significantly alter key biochemical parameters compared to the normal control group.
Table 1: Representative Biochemical Data in a PO-Induced Hyperuricemia Rat Model
| Parameter | Normal Control (Mean ± SD) | Hyperuricemic Model (Mean ± SD) | Units | Reference(s) |
| Serum Uric Acid (SUA) | 1.15 ± 0.18 | 2.95 ± 0.35 | mg/dL | [3][5] |
| Serum Creatinine (CRE) | 0.52 ± 0.07 | 0.98 ± 0.15 | mg/dL | [2][5] |
| Blood Urea Nitrogen (BUN) | 15.5 ± 2.5 | 35.8 ± 5.2 | mg/dL | [2][5] |
| Liver XOD Activity | 1.2 ± 0.2 | 2.8 ± 0.4 | U/g protein | [2] |
Note: Values are illustrative and can vary based on the specific protocol (dose, duration), rat strain, and analytical methods.
Visualizations of Workflows and Pathways
Figure 2: General experimental workflow for in vivo studies.
High uric acid levels can induce oxidative stress and act as a danger-associated molecular pattern (DAMP), triggering the activation of the NLRP3 inflammasome in renal cells. This leads to a pro-inflammatory cascade that contributes to kidney injury.[7][8][9]
Figure 3: Hyperuricemia-induced NLRP3 inflammasome pathway.
References
- 1. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. researchgate.net [researchgate.net]
- 7. The roles of NLRP3 inflammasome-mediated signaling pathways in hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a High-Protein Diet-Induced Gout Model in Chickens for Drug Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing a high-protein diet-induced gout model in chickens. This avian model serves as a valuable tool for studying the pathogenesis of hyperuricemia and gout, as well as for the preclinical evaluation of novel therapeutic agents. The chicken is an excellent model for hyperuricemia and gout research due to its inherent lack of the uricase enzyme, which in other animals breaks down uric acid.[1] This metabolic characteristic allows for the ready induction of elevated uric acid levels through dietary manipulation.
Experimental Protocols
A high-protein diet can effectively increase serum urate levels in chickens, leading to a sustained state of hyperuricemia.[2][3][4] This, in turn, can result in the deposition of monosodium urate (MSU) crystals in joints and visceral organs, mimicking the pathology of gout in humans.[2][3][4]
Animal Husbandry and Acclimatization
-
Age: Day-old chicks or chickens up to 24 weeks of age have been successfully used in studies.[1]
-
Housing: House chickens in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to water and a standard basal diet during the acclimatization period.
-
Acclimatization Period: Allow for a minimum of one week for the chickens to acclimate to the housing conditions before the start of the experiment.
Induction of Gout with a High-Protein Diet
-
Diet Composition: The high-protein diet (HPD) is the primary method for inducing hyperuricemia. The crude protein content of the diet is significantly increased compared to a standard diet. Examples of HPD compositions include:
-
Induction Period: The duration of the HPD feeding can vary, but a period of several weeks is typically required to establish stable hyperuricemia and gout-like symptoms. Studies have shown significant increases in serum uric acid levels within 2 to 4 weeks.[1] Long-term feeding for up to 10 weeks has been reported to induce joint abnormalities.
-
Water Restriction (Optional): Some protocols may include water restriction (e.g., 100 ml per day) to exacerbate the condition by reducing uric acid excretion.[1]
Drug Administration
-
Route of Administration: Test compounds can be administered via oral gavage or mixed directly into the feed.
-
Vehicle Control: An appropriate vehicle control group should be included in the study design.
-
Positive Controls: Allopurinol and probenecid are commonly used as positive control drugs.[2][3][4]
-
Treatment Period: The duration of drug treatment will depend on the specific aims of the study but should be sufficient to observe a therapeutic effect on the established hyperuricemia and gout symptoms.
Endpoint Measurements and Data Collection
-
Blood Sampling: Collect blood samples at baseline and at regular intervals throughout the study to monitor biochemical parameters.
-
Biochemical Analysis:
-
Clinical Assessment of Gout:
-
Joint Swelling: Measure the circumference of the tarsal (ankle) joints using a digital caliper.
-
Gait and Lameness: Observe and score changes in walking and posture. Chickens with gout may exhibit reluctance to move, crouching, or standing on one leg.[1]
-
Tophi Formation: Visually inspect joints for the presence of tophi (nodules of MSU crystals).
-
-
Post-Mortem Analysis:
-
Synovial Fluid Analysis: Aspirate synovial fluid from the joints to examine for the presence of MSU crystals under a polarized light microscope.[1]
-
Histopathology: Collect tissue samples from the kidneys, liver, and joints for histopathological examination to assess urate crystal deposition, inflammation, and tissue damage.[1]
-
Data Presentation
The following tables summarize representative quantitative data from studies using the high-protein diet-induced gout model in chickens.
Table 1: Effect of a High-Protein Diet (HPD) on Serum Biochemical Parameters
| Parameter | Control Group | HPD Group |
| Serum Uric Acid (mg/dL) | 5.0 - 7.0 | > 10.0 (can reach up to 44) |
| Serum Creatinine (mg/dL) | ~ 0.5 | Elevated |
| Blood Urea Nitrogen (mg/dL) | ~ 5.0 | Elevated |
Note: Values are approximate and can vary based on the specific study design, chicken strain, and duration of the high-protein diet.
Table 2: Efficacy of Allopurinol and Probenecid on Serum Uric Acid Levels in HPD-Fed Chickens
| Treatment Group | Serum Uric Acid (mg/dL) |
| HPD Control | Significantly Elevated |
| HPD + Allopurinol (25 mg/kg) | Significantly Reduced |
| HPD + Probenecid | Significantly Reduced |
Note: This table illustrates the expected trends. Actual values will depend on the experimental conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in gout and a typical experimental workflow for this model.
Caption: Purine metabolism to uric acid pathway.
Caption: NLRP3 inflammasome activation by MSU crystals.
Caption: Experimental workflow for drug evaluation.
References
- 1. Progress in modeling avian hyperuricemia and gout (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Protein Diet Induces Hyperuricemia in a New Animal Model for Studying Human Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Protein Diet Induces Hyperuricemia in a New Animal Model for Studying Human Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Uric Acid Formation from Purine Metabolism [ai-futureschool.com]
- 6. Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of allopurinol on uric acid concentrations, xanthine oxidoreductase activity and oxidative stress in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioisotope-Labeled Uric Acid Uptake Assay for URAT1 Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioisotope-labeled uric acid uptake assay to determine the function and inhibition of the human urate transporter 1 (URAT1). This assay is a sensitive and reliable method for screening potential drug candidates for the treatment of hyperuricemia and gout.[1]
Introduction
Human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the regulation of uric acid levels.[2] Located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2][3] Dysregulation of URAT1 function can lead to hyperuricemia, a condition characterized by elevated serum uric acid, which is a primary risk factor for gout.[1][4] Therefore, URAT1 is a critical therapeutic target for the development of uricosuric agents that inhibit its function, thereby promoting uric acid excretion.[3][5]
The radioisotope-labeled uric acid uptake assay is a widely used and highly sensitive method to screen for URAT1 inhibitors and to characterize their inhibitory potency by determining their half-maximal inhibitory concentration (IC50) values.[1] This in vitro assay typically utilizes human embryonic kidney 293 (HEK293) cells engineered to express the human URAT1 transporter.
Experimental Principles
The assay measures the uptake of a radiolabeled form of uric acid, typically [14C]-uric acid, into cells expressing URAT1.[2] By comparing the amount of radioactivity accumulated in URAT1-expressing cells to that in control cells (not expressing the transporter), the specific transport activity of URAT1 can be quantified. To assess the inhibitory effect of a test compound, the assay is performed in the presence of varying concentrations of the compound. A reduction in the accumulation of radiolabeled uric acid in the cells indicates inhibition of URAT1 function.
Data Presentation
URAT1 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known URAT1 inhibitors, providing a benchmark for comparison of novel compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Lesinurad | HEK-293T | 3.36 | [6] |
| Benzbromarone | HEK293T | 0.041 ± 0.010 to 3.208 ± 0.458 | [7] |
| Probenecid | URAT1-HEK293/PDZK1 | 42 | [1] |
| Sulfinpyrazone | HEK-293T | - | [6] |
| Osthol | URAT1-HEK293/PDZK1 | 78.8 | [1] |
| Fisetin | 293A | 7.5 | [5] |
| Quercetin | 293A | 12.6 | [5] |
| Compound 27 | - | 0.031 | [8] |
URAT1 Transport Kinetics
The kinetic parameters of URAT1-mediated uric acid transport can be determined by measuring the uptake at various substrate concentrations.
| Parameter | Value | Cell Line | Reference |
| Km | 239.5 µM | HEK293T | [9] |
| Vmax | 6.2 pmol/well/min | HEK293T | [9] |
Experimental Protocols
This section provides a detailed methodology for performing a radioisotope-labeled uric acid uptake assay using HEK293 cells transiently or stably expressing human URAT1.
Materials and Reagents
-
Cell Line: HEK293, HEK-293T, or 293A cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Sodium Pyruvate[2]
-
Transfection Reagent: (For transient expression) e.g., Lipofectamine 2000 or similar
-
Expression Vector: A mammalian expression vector containing the full-length human URAT1 cDNA
-
Radiolabeled Substrate: [14C]-Uric Acid
-
Test Compounds: Known inhibitors (e.g., benzbromarone, probenecid) and experimental compounds
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Buffer (or similar physiological salt solution)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
-
Scintillation Cocktail
-
Multi-well plates: 24-well or 48-well plates
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader (for protein quantification)
-
Liquid scintillation counter
-
Experimental Workflow Diagram
Caption: Workflow for the radioisotope-labeled uric acid uptake assay.
Step-by-Step Protocol
-
Cell Seeding and Transfection (for transient expression):
-
Seed HEK293 cells into 24-well plates at a density that will result in approximately 80% confluency at the time of the assay.[10]
-
For transient expression, transfect the cells with a human URAT1 expression vector according to the manufacturer's protocol for the chosen transfection reagent. Allow for 48 hours of expression.[7] For stable cell lines, this step is omitted.
-
-
Uric Acid Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed Krebs-Ringer buffer.
-
Pre-incubate the cells with the test compounds at various concentrations for 30 minutes at 37°C.[10] Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., benzbromarone).
-
Prepare the incubation buffer containing [14C]-uric acid (e.g., 50 µM) and the respective test compounds.[2]
-
After the pre-incubation, add the [14C]-uric acid-containing incubation buffer to the cells and incubate for a defined period, typically 15 minutes, at 37°C.[2]
-
To terminate the uptake, rapidly aspirate the incubation buffer and wash the cells three times with ice-cold PBS.[10]
-
-
Sample Processing and Data Analysis:
-
Lyse the cells by adding a suitable cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for at least 30 minutes.
-
Transfer a portion of the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use a portion of the cell lysate to determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay).
-
Calculate the rate of uric acid uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
The URAT1-specific uptake is determined by subtracting the uptake in mock-transfected or control cells from the uptake in URAT1-expressing cells.
-
To determine the IC50 value of a test compound, plot the percentage of inhibition of URAT1-specific uptake against the logarithm of the compound concentration and fit the data using a non-linear regression model.
-
Signaling Pathways Regulating URAT1
The function of URAT1 can be modulated by various signaling pathways. Understanding these pathways is crucial for a comprehensive understanding of uric acid homeostasis.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Xanthine Oxidase Activity in Liver Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Located predominantly in the liver and intestine of mammals, XO plays a crucial role in maintaining metabolic homeostasis.[2] Under normal physiological conditions, its activity in the bloodstream is low; however, liver injury can lead to a significant increase in circulating XO levels.[2] Furthermore, dysregulation of XO activity has been implicated in various pathological conditions, including gout, cardiovascular diseases, and ischemia-reperfusion injury, primarily through the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[1] Consequently, the accurate measurement of XO activity in liver tissue is essential for preclinical research, drug development, and the toxicological assessment of xenobiotics.
These application notes provide detailed protocols for the quantification of xanthine oxidase activity in liver tissue homogenates using a spectrophotometric method.
Principle of the Assay
The spectrophotometric assay for xanthine oxidase activity is based on the enzymatic conversion of a substrate, such as xanthine or hypoxanthine, into uric acid. The formation of uric acid can be directly measured by monitoring the increase in absorbance at a specific wavelength, typically around 290-293 nm.[3] An alternative colorimetric method involves the XO-catalyzed oxidation of xanthine, which produces hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic probe in the presence of peroxidase to yield a colored product, the absorbance of which can be measured at a specific wavelength (e.g., 550 nm).[2]
Data Presentation
The following tables summarize representative quantitative data for xanthine oxidase activity in liver tissue, providing a reference for expected values.
Table 1: Xanthine Oxidase Activity in Human Liver Tissue
| Parameter | Value | Reference |
| Normal Activity Range | 25 - 42 µkat/kg protein | [4][5] |
| Average Activity (Male) | 1.35 ± 0.38 U/g tissue | [6] |
| Average Activity (Female) | 1.12 ± 0.33 U/g tissue | [6] |
| Repeatability (CV) | 6.3% | [4][5] |
| Reproducibility (CV) | 7.7% | [4][5] |
Table 2: Kinetic Parameters of Xanthine Oxidase in Rodent Liver Tissue
| Animal Model | Method | Km (µM) | Vmax | Reference |
| Rat | Spectrophotometric | 5.32 - 13.8 | Not Specified | [7] |
| Mouse | Spectrophotometric | 5.32 - 13.8 | Not Specified | [7] |
| Rat | HPLC | 5.32 - 13.8 | Not Specified | [7] |
| Mouse | HPLC | 5.32 - 13.8 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Xanthine Oxidase Activity
This protocol is adapted from established methods for the direct measurement of uric acid formation.[3]
Materials and Reagents:
-
Liver tissue
-
Ice-cold homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.5 or 0.25 M sucrose solution)[8]
-
0.1 M Tris-HCl buffer, pH 7.5
-
10 mM Xanthine solution
-
Spectrophotometer and cuvettes
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Homogenization:
-
Excise the liver tissue and immediately place it in ice-cold homogenization buffer.
-
Weigh the tissue and homogenize it in 4 volumes of ice-cold homogenization buffer.[2]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[2]
-
Collect the supernatant (liver tissue homogenate) for the enzyme assay. The soluble fraction can be assayed directly.[2]
-
-
Reaction Mixture Preparation:
-
In a cuvette, prepare the following reaction mixture:
-
2.24 mL of 0.1 M Tris-HCl buffer, pH 7.5
-
0.08 mL of 10 mM Xanthine solution
-
-
Equilibrate the mixture at 37°C for approximately 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Add 0.1 mL of the liver tissue homogenate to the reaction mixture and mix gently by inversion.
-
Immediately start recording the increase in absorbance at 293 nm against a water blank for 3 to 4 minutes using a spectrophotometer thermostated at 37°C.
-
Determine the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.
-
-
Blank Measurement:
-
Prepare a blank reaction by adding 0.1 mL of the homogenization buffer instead of the liver tissue homogenate.
-
Measure the change in absorbance for the blank (ΔOD blank/min) under the same conditions as the sample.
-
-
Calculation of Xanthine Oxidase Activity:
-
Subtract the blank rate from the sample rate to get the corrected rate (ΔOD test/min).
-
Activity (U/mL) = (ΔOD test/min * Total reaction volume) / (ε * light path * enzyme volume)
-
Where ε is the molar extinction coefficient of uric acid at 293 nm (typically ~12.2 mM⁻¹cm⁻¹).
-
-
Visualizations
Xanthine Oxidase Catalytic Pathway
Caption: Catalytic conversion of hypoxanthine to uric acid by xanthine oxidase.
Experimental Workflow for Measuring Xanthine Oxidase Activity
Caption: Workflow for the spectrophotometric measurement of xanthine oxidase activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Measurement of xanthine oxidase activity in some human tissues. An optimized method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Human liver xanthine oxidase: nature and extent of individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Stable URAT1-Expressing Cell Lines for Drug Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[1] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2] Over 90% of hyperuricemia cases, a primary risk factor for gout, are attributed to the insufficient renal excretion of uric acid, making URAT1 a key therapeutic target.[3][4][5] Inhibition of URAT1 promotes uric acid excretion, thereby lowering sUA levels.
Developing effective URAT1 inhibitors requires robust and reliable screening platforms. Stably transfected cell lines that consistently express functional URAT1 provide a vital tool for high-throughput screening (HTS) of compound libraries to identify novel uricosuric agents.[6][7] Unlike transient transfections, stable cell lines ensure long-term, homogenous expression of the target protein, leading to increased reproducibility and eliminating variability associated with repeated transfections.[8]
This document provides a comprehensive guide for the generation and validation of stable URAT1-expressing cell lines, specifically using the Human Embryonic Kidney 293 (HEK293) cell line, which is a common and effective host for this application.[6][9][10]
Principle of the Method
The establishment of a stable URAT1-expressing cell line involves a multi-step process. First, the full-length cDNA of human URAT1 is cloned into a mammalian expression vector that also contains a selectable marker, such as the neomycin resistance gene (neo). This vector is then introduced into a host cell line, like HEK293, via transfection. Post-transfection, the cells are cultured in a medium containing a selective antibiotic (e.g., G418). Only the cells that have successfully integrated the vector into their genome will survive and proliferate. These resistant cells form distinct colonies, which can be isolated, expanded, and subsequently validated for stable URAT1 expression and function.
Caption: Overall workflow for generating and validating a stable URAT1 cell line.
Materials and Reagents
-
Cell Line: HEK293 cells (e.g., ATCC CRL-1573).
-
Expression Vector: pcDNA3.1(+) or similar mammalian expression vector containing a neomycin resistance gene.[11][12][13][14]
-
URAT1 cDNA: Full-length human SLC22A12 cDNA.
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM), high glucose.[15]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 3000, Polyethylenimine (PEI), or equivalent.[15][16]
-
Uric Acid Uptake Assay:
-
Radiolabeled [¹⁴C]-uric acid or a non-isotopic Uric Acid Assay Kit.[19][20][21][22]
-
Uptake Buffer (e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM calcium gluconate, 5.6 mM glucose).[15]
-
Known URAT1 inhibitors (e.g., Benzbromarone, Probenecid) for positive controls.[15]
-
Experimental Protocols
Protocol 1: URAT1 Expression Vector Construction
-
Obtain URAT1 cDNA: Amplify the full-length coding sequence of human URAT1 (SLC22A12) from a suitable cDNA library (e.g., human kidney) using PCR. Design primers to add restriction sites (e.g., EcoRI and XbaI) compatible with the multiple cloning site (MCS) of the pcDNA3.1(+) vector.[23]
-
Vector and Insert Digestion: Digest both the URAT1 PCR product and the pcDNA3.1(+) vector with the selected restriction enzymes (e.g., EcoRI and XbaI).[23]
-
Ligation: Ligate the digested URAT1 insert into the linearized pcDNA3.1(+) vector using T4 DNA ligase.[23]
-
Transformation: Transform the ligation product into a competent E. coli strain (e.g., DH5α or JM109).[23]
-
Selection and Verification: Select transformed bacteria on LB agar plates containing ampicillin (50-100 µg/ml).[11] Isolate plasmid DNA from resulting colonies and verify the correct insertion and orientation of the URAT1 gene via restriction digestion and Sanger sequencing.
Protocol 2: G418 Kill Curve Determination
To determine the optimal G418 concentration for selecting stable transfectants, a kill curve must be generated for the specific batch of HEK293 cells being used. The ideal concentration is the minimum amount required to kill all non-transfected cells within 7-14 days.[24][25]
-
Cell Seeding: Plate HEK293 cells in a 24-well plate at a density that results in 50-70% confluency the next day.
-
G418 Titration: 24 hours after seeding, replace the medium with fresh complete medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/ml).[18][26]
-
Incubation and Monitoring: Incubate the cells and monitor cell viability every 2-3 days. Replace the G418-containing medium every 3-4 days.[25]
-
Determine Optimal Concentration: Identify the lowest G418 concentration that causes complete cell death in the well within 7-14 days. This concentration will be used for selecting stable clones.
| G418 Concentration (µg/ml) | Day 3 | Day 7 | Day 10 | Day 14 |
| 0 | 100% | 100% (Confluent) | 100% (Overgrown) | 100% (Overgrown) |
| 100 | ~90% | ~60% | ~30% | ~10% |
| 200 | ~70% | ~30% | ~5% | 0% |
| 400 | ~40% | ~5% | 0% | 0% |
| 600 | ~20% | 0% | 0% | 0% |
| 800 | ~5% | 0% | 0% | 0% |
| 1000 | 0% | 0% | 0% | 0% |
| Table 1: Example G418 Kill Curve Data for HEK293 Cells. The optimal selection concentration is determined to be 400 µg/ml. Data is illustrative. |
Protocol 3: Transfection and Stable Cell Line Selection
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 3-5 x 10⁵ cells per well to ensure they are 70-80% confluent on the day of transfection.[27]
-
Transfection: Transfect the cells with the verified pcDNA3.1-URAT1 plasmid using a suitable transfection reagent according to the manufacturer's protocol. For selection, also transfect a control plate with an empty pcDNA3.1(+) vector.
-
Recovery: Allow the cells to grow for 48 hours post-transfection in non-selective medium to allow for expression of the resistance gene.[25]
-
Initiate Selection: After 48 hours, passage the cells into larger flasks (e.g., T-75) and replace the medium with complete medium containing the predetermined optimal concentration of G418.
-
Maintain Selection: Replace the selective medium every 3-4 days, removing dead cells.[25] Continue this process for 2-3 weeks. During this time, untransfected cells will die off, and resistant cells will begin to form visible colonies (foci).
-
Isolate Clones: Once colonies are large enough, use cloning cylinders or pipette tips to isolate well-separated colonies. Transfer each clone to a separate well of a 24-well plate.
-
Expand Clones: Expand the isolated clones in G418-containing medium. Once confluent, passage them to larger vessels for further analysis and cryopreservation. A lower maintenance dose of G418 (e.g., half the selection concentration) can be used for routine culture.[26]
Protocol 4: Validation of URAT1 Expression
Confirm the expression of URAT1 in the expanded clones at both the mRNA and protein levels.
-
A. RT-qPCR:
-
Extract total RNA from the stable clones and a negative control cell line (HEK293 transfected with empty vector).
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for the human URAT1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative expression levels to confirm increased URAT1 mRNA in the stable clones.[3]
-
-
B. Western Blot:
-
Prepare total protein lysates from the stable clones and negative control cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for URAT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate. A band of the correct molecular weight for URAT1 should be present only in the stably transfected clones.
-
| Validation Method | Parental HEK293 | Empty Vector Control | URAT1 Clone #1 | URAT1 Clone #2 |
| RT-qPCR (Relative URAT1 mRNA) | 1.0 | 1.1 | 150.2 | 125.8 |
| Western Blot (URAT1 Protein) | Not Detected | Not Detected | Detected | Detected |
| Table 2: Example Validation Data for Stable URAT1 Clones. Data is illustrative. |
Protocol 5: Functional Validation - Uric Acid Uptake Assay
This assay confirms that the expressed URAT1 protein is correctly localized to the cell membrane and is functionally active.
Caption: Workflow for the [¹⁴C]-Uric Acid uptake assay.
-
Cell Seeding: Seed the validated URAT1-expressing HEK293 cells and control cells (empty vector) into a 24-well plate at a density of ~2.5 x 10⁵ cells/well and grow until ~80-90% confluent.[6]
-
Preparation: Remove the culture medium and wash the cells once with pre-warmed uptake buffer.[15]
-
Compound Incubation: Add uptake buffer containing the test compounds (potential inhibitors) or a vehicle control to the wells. For positive controls, use known URAT1 inhibitors like benzbromarone or probenecid. Pre-incubate for 15-30 minutes.[6]
-
Initiate Uptake: Start the uptake reaction by adding uptake buffer containing [¹⁴C]-uric acid (final concentration ~25 µM) to each well.[15]
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 15 minutes).[15]
-
Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold buffer.[15]
-
Cell Lysis and Measurement: Lyse the cells in each well (e.g., with 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate URAT1-specific uptake by subtracting the counts per minute (CPM) from the control cells from the CPM of the URAT1-expressing cells.
-
For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.
-
| Compound | Reported IC₅₀ (µM) | Target |
| Benzbromarone | 0.84 - 14.3 | URAT1 |
| Probenecid | 31.12 | URAT1 |
| Lesinurad | 65.5 | URAT1 |
| Febuxostat | 36.1 | URAT1 / XO |
| Table 3: Reference IC₅₀ Values of Known Inhibitors for Functional Assay Validation.[4][15] |
URAT1 in Renal Urate Reabsorption
URAT1 functions as an anion exchanger on the apical membrane of renal proximal tubule cells. It reabsorbs urate from the tubular fluid (urine) into the cell in exchange for intracellular anions like lactate or nicotinate. This is the primary mechanism by which the body retains uric acid. Uricosuric drugs for gout treatment are designed to inhibit this transporter.
Caption: URAT1-mediated reabsorption of uric acid in the kidney.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal cell health; incorrect DNA:reagent ratio; low-quality plasmid DNA. | Use healthy, low-passage cells (<30). Optimize the DNA to transfection reagent ratio. Use high-purity plasmid DNA. |
| All cells die during G418 selection | G418 concentration is too high; insufficient expression of resistance gene. | Re-evaluate the G418 kill curve. Allow cells to recover for 48-72h post-transfection before adding G418. |
| No URAT1 expression in resistant clones | Gene of interest was silenced; clone selected was a false positive. | Screen multiple clones. Check for promoter methylation. Ensure the vector construct is correct. |
| High background in uptake assay | Non-specific binding of uric acid; insufficient washing. | Increase the number of wash steps with ice-cold buffer. Ensure control cells (empty vector) are used to determine specific uptake. |
| No difference in uptake between control and URAT1 cells | URAT1 is not functional or not trafficked to the membrane; assay conditions are suboptimal. | Verify protein expression and localization via immunofluorescence. Optimize uptake time and substrate concentration. |
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling [mdpi.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. addgene.org [addgene.org]
- 9. Clinical and functional characterization of URAT1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Introduction of pcDNA3.1 Vectors | MolecularCloud [molecularcloud.org]
- 13. pcDNA3.1(+) Sequence and Map [snapgene.com]
- 14. pcDNA3.1(+) vector map and sequence [novoprolabs.com]
- 15. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
- 17. invivogen.com [invivogen.com]
- 18. gentarget.com [gentarget.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. 3hbiomedical.com [3hbiomedical.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Designing and Construction Pcdna3.1 Vector Encoding Cfp10 Gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. G418 Kill curve protocol [protocols.io]
- 25. abo.com.pl [abo.com.pl]
- 26. researchgate.net [researchgate.net]
- 27. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges of URAT1 & XO Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with URAT1 & XO inhibitors in vitro, using Febuxostat as a representative model.
Frequently Asked Questions (FAQs)
Q1: Why is my URAT1 & XO inhibitor, Febuxostat, showing poor solubility in aqueous buffers?
A1: Febuxostat is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] Its solubility in water is very low, which can present significant challenges during in vitro experiments.[4] Febuxostat is a weakly acidic compound, and its solubility is pH-dependent, generally exhibiting improved solubility in basic conditions.[2][3]
Q2: What are the recommended organic solvents for dissolving Febuxostat?
A2: Febuxostat is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used. The approximate solubilities are 10 mg/mL in DMSO, 5 mg/mL in ethanol, and 30 mg/mL in DMF. For aqueous buffer solutions, it is recommended to first dissolve Febuxostat in an organic solvent like DMF and then dilute it with the aqueous buffer of choice to a final desired concentration.
Q3: How can I prepare a working solution of Febuxostat in an aqueous buffer for my in vitro assay?
A3: To prepare a working solution in an aqueous buffer, first create a concentrated stock solution in an appropriate organic solvent such as DMSO or DMF. Then, dilute this stock solution with your aqueous buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the experimental results. A common practice is to keep the final DMSO or DMF concentration below 1%.
Q4: Can temperature affect the solubility of Febuxostat?
A4: Yes, the solubility of Febuxostat is temperature-dependent. Studies have shown that its solubility increases with rising temperatures in various solvents.[4][5][6] This dissolution process is generally endothermic, meaning it absorbs heat.[7][8][9] Therefore, conducting experiments at physiological temperatures (e.g., 37°C) may improve solubility compared to room temperature.
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Dilution of Stock Solution in Aqueous Buffer
Possible Cause 1: Exceeding the Aqueous Solubility Limit.
-
Solution: The concentration of Febuxostat in the final aqueous solution may be too high. Refer to the solubility data in Table 1 to ensure your final concentration is below the solubility limit in the chosen buffer system. If a higher concentration is required, consider the solubility enhancement techniques described in the experimental protocols section.
Possible Cause 2: "Salting Out" Effect.
-
Solution: High concentrations of salts in your buffer can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer or test alternative buffer systems.
Possible Cause 3: Inappropriate pH of the Aqueous Buffer.
-
Solution: As a weakly acidic compound, Febuxostat's solubility is pH-dependent.[2][3] Solubility generally increases at a more basic pH. Consider adjusting the pH of your buffer to a more alkaline value if your experimental design allows.
Issue 2: Inconsistent or Non-Reproducible Results in Bioassays
Possible Cause 1: Undissolved Compound.
-
Solution: Incomplete dissolution of Febuxostat will lead to lower effective concentrations and thus, variable results. Visually inspect your solutions for any particulate matter. If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant to determine the actual amount of dissolved compound. To improve dissolution, consider sonication or gentle heating of the solution.
Possible Cause 2: Adsorption to Labware.
-
Solution: Hydrophobic compounds like Febuxostat can adsorb to plastic surfaces. Using low-adhesion microplates and tubes or including a small amount of a non-ionic surfactant (e.g., Tween 80 at <0.1%) in your buffers can help mitigate this issue.
Possible Cause 3: Degradation of the Compound.
-
Solution: While Febuxostat is generally stable, prolonged storage in certain solvents or at inappropriate temperatures could lead to degradation. Prepare fresh solutions for your experiments whenever possible and store stock solutions at -20°C or -80°C.
Data Presentation
Table 1: Solubility of Febuxostat in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10⁻²) | Solubility (mg/mL) |
| Water | 298.2 | 0.0000197 | ~0.000062 |
| Water | 318.2 | 0.000114 | ~0.00036 |
| Methanol | 298.2 | 0.13 | ~0.41 |
| Methanol | 318.2 | 0.326 | ~1.03 |
| Ethanol | 298.2 | 0.35 | ~1.11 |
| Ethanol | 318.2 | 0.837 | ~2.65 |
| Isopropanol (IPA) | 298.2 | 0.45 | ~1.42 |
| Isopropanol (IPA) | 318.2 | 1.10 | ~3.48 |
| Dimethyl Sulfoxide (DMSO) | 298.2 | 0.30 | ~0.95 |
| Dimethyl Sulfoxide (DMSO) | 318.2 | 0.735 | ~2.32 |
| Polyethylene Glycol 400 (PEG-400) | 298.2 | 1.19 | ~3.76 |
| Polyethylene Glycol 400 (PEG-400) | 318.2 | 3.06 | ~9.67 |
Data compiled from references[4][6][9]. Conversion to mg/mL is approximate.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of Febuxostat by Solvent Evaporation
This method aims to enhance the solubility of Febuxostat by dispersing it in a hydrophilic carrier in an amorphous state.[10][11]
-
Materials:
-
Procedure:
-
Dissolve the polymer carrier in the chosen solvent to create a clear solution. A common drug-to-polymer ratio to start with is 1:2 (w/w).[1]
-
Disperse the weighed amount of Febuxostat into the polymer solution.
-
Continuously stir or triturate the mixture until the solvent has completely evaporated. This can be done at room temperature or with gentle heating.[11]
-
For larger volumes, a rotary evaporator can be used.
-
The resulting solid dispersion should be dried completely, for example, in an oven at a controlled temperature (e.g., 60°C) or under vacuum.[2]
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
The resulting powder can then be used for dissolution studies or in in vitro assays.
-
Protocol 2: Preparation of Febuxostat Cocrystals by Cooling Crystallization
Cocrystallization is another technique to improve the solubility and dissolution rate of poorly soluble drugs.[12][13]
-
Materials:
-
Procedure:
-
Dissolve both Febuxostat and the coformer in the selected solvent at an appropriate molar ratio (e.g., 1:1 or 2:1).[14]
-
The dissolution can be performed at room temperature or with gentle heating to ensure complete solubilization.
-
Allow the solution to cool down slowly and evaporate at room temperature over several days.[14]
-
Crystals will form as the solvent evaporates.
-
Collect the resulting cocrystals by filtration and wash them with a small amount of cold solvent.
-
Dry the cocrystals under vacuum.
-
The solubility and dissolution rate of the cocrystals can then be compared to the pure drug.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of uric acid production and reabsorption.
Caption: Experimental workflow for addressing solubility issues.
Caption: Logical relationship for troubleshooting solubility issues.
References
- 1. scielo.isciii.es [scielo.isciii.es]
- 2. Development and evaluation of febuxostat solid dispersion through screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solubility and Thermodynamic Properties of Febuxostat in Various (PEG 400 + Water) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and Thermodynamic Properties of Febuxostat in Various (PEG 400 + Water) Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. jptcp.com [jptcp.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. syntheses-structure-characterization-and-dissolution-of-two-novel-cocrystals-of-febuxostat - Ask this paper | Bohrium [bohrium.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Off-Target Effects of Dual URAT1/Xanthine Oxidase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of dual URAT1 (Urate Transporter 1) and xanthine oxidase (XO) inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of dual URAT1 and xanthine oxidase inhibitors?
A1: The primary on-target effects of these inhibitors are the reduction of uric acid production (via XO inhibition) and the increase of uric acid excretion (via URAT1 inhibition). However, off-target effects can occur, leading to unintended biological consequences. A significant adverse event observed during clinical trials of the dual inhibitor PF-06743649 was acute kidney injury.[1][2][3] Other potential off-target effects, depending on the inhibitor's chemical structure, could include interactions with other enzymes, transporters, ion channels, or receptors.
Q2: How can we predict potential off-target effects early in development?
A2: Early prediction of off-target effects is crucial. A combination of computational and in vitro screening methods is recommended. In silico approaches, such as those using machine learning and multi-task graph neural networks, can predict potential off-target interactions based on the compound's structure.[4] These predictions should then be validated through broad in vitro safety pharmacology profiling, which includes screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Q3: What are common challenges in identifying off-target effects?
A3: A primary challenge is distinguishing true off-target effects from experimental artifacts or non-specific compound activity. False positives can arise from various factors, including compound interference with the assay technology (e.g., fluorescence quenching), poor compound solubility, or contamination.[5] It is essential to employ orthogonal assays—different experimental methods to measure the same endpoint—to confirm initial findings.
Q4: How does the dual-action mechanism potentially contribute to off-target effects?
A4: The dual-action on both a transporter (URAT1) and an enzyme (XO) may lead to complex pharmacological profiles. The chemical moieties responsible for binding to both targets might also have affinity for other proteins with similar structural motifs. Additionally, altering both uric acid production and excretion simultaneously could lead to unforeseen physiological consequences, such as the acute kidney injury observed with PF-06743649, which may be related to rapid changes in urate and other purine metabolite concentrations in the renal tubules.[1][2][3]
II. Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental evaluation of off-target effects.
Guide 1: Unexpected Cytotoxicity in Cell-Based Assays
| Problem | Possible Causes | Troubleshooting Steps |
| High cytotoxicity observed at low concentrations of the dual inhibitor. | 1. Mitochondrial Toxicity: The compound may be impairing mitochondrial function.[6] 2. Hepatotoxicity: The compound could be causing liver cell damage.[7] 3. Non-specific cell membrane disruption. | 1. Perform a mitochondrial toxicity assay , such as measuring oxygen consumption rates (e.g., using a Seahorse XF Analyzer) or assessing mitochondrial membrane potential.[5][8][9] 2. Conduct in vitro hepatotoxicity assays using primary human hepatocytes or 3D liver microtissues to assess for drug-induced liver injury (DILI).[2][10][11] 3. Evaluate cell membrane integrity using assays like lactate dehydrogenase (LDH) release. |
| Inconsistent cytotoxicity results across different cell lines. | 1. Cell line-specific expression of off-target proteins. 2. Differences in metabolic capabilities of the cell lines. | 1. Profile the expression of potential off-target proteins in the cell lines being used. 2. Use a panel of cell lines with well-characterized metabolic enzyme expression. |
Guide 2: False Positives in In Vitro Screening
| Problem | Possible Causes | Troubleshooting Steps |
| Inhibitor shows activity against a wide range of unrelated targets in panel screening. | 1. Compound aggregation at high concentrations. 2. Interference with the assay detection method (e.g., fluorescence, luminescence). 3. Reactive compound that non-specifically modifies proteins. | 1. Measure compound solubility in the assay buffer. 2. Run counter-screens without the target protein to identify assay interference. 3. Perform structural analysis of the compound for known reactive moieties. |
| Hit from a primary screen is not confirmed in an orthogonal assay. | 1. The primary assay format is prone to artifacts. 2. Different assay conditions (e.g., buffer, co-factors) between the primary and orthogonal assays. | 1. Always confirm hits with a label-free or alternative technology if the primary assay is fluorescence- or luminescence-based. 2. Ensure consistent assay conditions where possible, or understand how differences might affect compound activity. |
III. Quantitative Data on Off-Target Effects
The following tables summarize known and potential off-target effects of dual URAT1/XO inhibitors.
Table 1: Clinical Off-Target Effects of PF-06743649
| Parameter | Observation | Reference |
| Serious Adverse Event | Acute Kidney Injury | [1][2][3] |
| Biomarkers | Increased serum creatinine and blood urea nitrogen | [1][2][3] |
Table 2: Hypothetical Off-Target Profile of a Novel Dual URAT1/XO Inhibitor ("Compound X")
| Target Class | Representative Targets | IC50 / Ki (µM) | Potential Implication |
| Kinases | SRC, LCK | 5.2, 8.9 | Immunomodulatory effects |
| GPCRs | A2A Adenosine Receptor | 12.5 | Cardiovascular effects |
| Ion Channels | hERG | > 30 | Low risk of cardiotoxicity |
| Nuclear Receptors | PPARγ | 15.8 | Metabolic effects |
| Other Transporters | OAT1, OAT3 | 7.3, 9.1 | Drug-drug interactions |
Note: Data in Table 2 is hypothetical and for illustrative purposes to guide researchers on the types of data to generate and evaluate.
IV. Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay for Off-Target Kinases
This protocol outlines a general method to assess the inhibitory activity of a dual URAT1/XO inhibitor against a representative off-target kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Dual URAT1/XO inhibitor (test compound)
-
Positive control inhibitor
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at Km concentration for the specific kinase)
-
Detection reagent (e.g., ADP-Glo™, TR-FRET)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Add a fixed concentration of the kinase to the wells of the microplate.
-
Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Nephrotoxicity Assessment
This protocol describes a cell-based assay to evaluate the potential for a dual URAT1/XO inhibitor to cause kidney cell injury.
-
Reagents and Materials:
-
Human proximal tubule epithelial cells (e.g., HK-2 or primary cells)
-
Cell culture medium and supplements
-
Dual URAT1/XO inhibitor (test compound)
-
Positive control nephrotoxin (e.g., cisplatin)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed the human proximal tubule cells in a 96-well plate and allow them to adhere and form a confluent monolayer.
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, assess cell viability by measuring ATP levels using a luminescent assay.
-
In a parallel plate, measure the release of LDH into the culture medium as an indicator of membrane damage.
-
Analyze the data to determine the concentration at which the compound reduces cell viability or increases cytotoxicity.
-
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Action of a dual URAT1 and xanthine oxidase inhibitor on purine metabolism and renal urate transport.
Caption: A typical workflow for identifying and characterizing off-target effects of a novel compound.
References
- 1. pharmafeatures.com [pharmafeatures.com]
- 2. researchgate.net [researchgate.net]
- 3. Acute kidney injury observed during phase 1 clinical trials of a novel xanthine oxidase/URAT1 dual inhibitor PF-06743649 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. graphviz.org [graphviz.org]
- 9. Command Line | Graphviz [graphviz.org]
- 10. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 11. color | Graphviz [graphviz.org]
Technical Support Center: Investigating Acute Kidney Injury Potential of Dual URAT1/XO Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential for acute kidney injury (AKI) associated with dual URAT1/XO inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind developing dual URAT1/XO inhibitors for hyperuricemia?
Dual inhibitors aim to provide a more potent urate-lowering effect compared to single-agent therapy. By simultaneously inhibiting xanthine oxidase (XO), which reduces the production of uric acid, and URAT1, which promotes its renal excretion, these agents can theoretically achieve target serum urate levels more effectively and potentially at lower doses, which might reduce off-target effects.
Q2: Have there been documented cases of acute kidney injury with dual URAT1/XO inhibitors in clinical trials?
Yes, the clinical development of at least one dual URAT1/XO inhibitor, PF-06743649, was terminated due to serious adverse events of acute kidney injury.[1][2] In a Phase 1 clinical trial, two healthy subjects experienced AKI within the first three days of dosing, characterized by increased serum creatinine and blood urea nitrogen (BUN).[1][2]
Q3: What are the proposed mechanisms for AKI induced by dual URAT1/XO inhibitors?
While the precise mechanisms are not fully elucidated, potential hypotheses include:
-
Intratubular Crystal Deposition: A rapid and significant increase in urinary uric acid excretion due to URAT1 inhibition, especially in the initial phases of treatment, could lead to the crystallization of uric acid in the renal tubules, causing obstruction and injury.
-
Xanthine Nephropathy: Inhibition of XO leads to an accumulation of its substrates, xanthine and hypoxanthine. Xanthine is known to be poorly soluble and can precipitate in the renal tubules, leading to obstructive nephropathy.[3][4]
-
Direct Tubular Toxicity: The drug molecule itself or its metabolites could have direct toxic effects on renal tubular epithelial cells.
-
Inflammatory Responses: The processes of crystal deposition and cellular injury can trigger local inflammation within the kidney, further exacerbating the damage.
Q4: What are the key differences in AKI risk between dual inhibitors and single-target agents like allopurinol or febuxostat?
Both allopurinol and febuxostat, which are XO inhibitors, have been associated with a risk of AKI, though the reporting frequency appears to be higher for febuxostat.[2] The primary mechanism for XO inhibitor-related AKI is often considered to be xanthine crystal deposition.[1] For dual inhibitors, the risk may be compounded by the simultaneous potent uricosuric effect from URAT1 inhibition, potentially increasing the risk of both uric acid and xanthine crystal-related nephropathy.
Troubleshooting Guide for Preclinical Studies
Issue 1: Unexpected increase in serum creatinine and BUN in animal models.
-
Possible Cause: Onset of acute kidney injury.
-
Troubleshooting Steps:
-
Confirm with Histopathology: Immediately schedule histopathological analysis of kidney tissues from affected animals. Look for signs of tubular necrosis, interstitial nephritis, and crystal deposition.
-
Analyze Urine for Crystals: Examine urine samples under a microscope for the presence of uric acid or xanthine crystals.
-
Measure Urinary Biomarkers: Assess urine for biomarkers of acute kidney injury such as KIM-1, NGAL, and Clusterin to confirm tubular damage.
-
Dose-Response Evaluation: Determine if the nephrotoxicity is dose-dependent by evaluating lower dose groups.
-
Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate crystal-induced nephropathy.
-
Issue 2: High variability in renal toxicity markers within a treatment group.
-
Possible Cause: Differences in individual animal susceptibility, hydration status, or urine pH.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure uniform housing conditions, access to water, and diet across all animals.
-
Monitor Urine pH: Variations in urine pH can significantly affect the solubility of uric acid and xanthine. Monitor and potentially control urine pH if feasible for the study design.
-
Increase Sample Size: A larger number of animals per group may be necessary to obtain statistically significant results if individual variability is high.
-
Genetic Background: Consider if the genetic background of the animal model contributes to variability in drug metabolism or renal handling.
-
Issue 3: Difficulty in differentiating between uric acid and xanthine crystals in tissue sections.
-
Possible Cause: Similar morphology under standard light microscopy.
-
Troubleshooting Steps:
-
Polarized Light Microscopy: Uric acid crystals are typically birefringent under polarized light, while xanthine crystals are not.
-
Special Stains: While not always definitive, some special staining techniques may help differentiate the crystals.
-
Mass Spectrometry Imaging: For a more definitive identification, consider advanced techniques like mass spectrometry imaging on tissue sections if available.
-
Quantitative Data Summary
Table 1: Clinical Trial Data for PF-06743649
| Parameter | Finding | Reference |
| Drug Class | Dual URAT1/XO Inhibitor | [1] |
| Development Status | Terminated | [1][2] |
| Reason for Termination | Renal Safety Risk (Acute Kidney Injury) | [1][2] |
| Adverse Events | 2 healthy subjects with serious AKI | [1][2] |
| Onset of AKI | Within 3 days of first dose | [1][2] |
| Biomarkers of AKI | Increased serum creatinine and BUN | [1][2] |
| Clinical Signs | One subject exhibited oliguria for 24 hours | [1] |
| Outcome | Complete recovery with minimal intervention | [1][2] |
| Efficacy | Rapid decrease in serum uric acid (69% reduction from baseline with 40 mg dose in gout patients) | [1][2] |
Table 2: Preclinical and Clinical Biomarkers for Drug-Induced AKI
| Biomarker | Type | Utility in AKI Detection | Reference |
| Serum Creatinine (sCr) | Functional | Standard but delayed indicator of GFR decline | [5][6] |
| Blood Urea Nitrogen (BUN) | Functional | Standard but can be influenced by non-renal factors | [5] |
| Kidney Injury Molecule-1 (KIM-1) | Urinary (Tubular Injury) | Early and specific marker of proximal tubule injury | [5][7] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urinary (Tubular Injury) | Early indicator of tubular damage | [5][7] |
| Interleukin-18 (IL-18) | Urinary (Inflammation) | Marker of inflammation-associated renal injury | [7][8] |
| Clusterin | Urinary (Tubular Injury) | FDA-accepted biomarker for preclinical studies | [7] |
| Beta-2-Microglobulin (B2M) | Urinary (Tubular Injury) | Used to monitor cisplatin-induced nephrotoxicity | [9] |
Experimental Protocols
Protocol 1: Induction of AKI in a Rodent Model (Cisplatin-Induced)
This protocol describes a common method for inducing AKI in rats or mice to study the effects of a test compound on drug-induced nephrotoxicity.
Materials:
-
Cisplatin
-
Saline solution (0.9% NaCl)
-
Test compound (dual URAT1/XO inhibitor)
-
Vehicle for test compound
-
Male Wistar rats (200-250g) or C57BL/6 mice (20-25g)
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: Acclimate animals for at least one week before the experiment.
-
Grouping: Divide animals into at least four groups:
-
Group 1: Vehicle control
-
Group 2: Test compound only
-
Group 3: Cisplatin + Vehicle
-
Group 4: Cisplatin + Test compound
-
-
Dosing:
-
Administer the test compound or vehicle orally or via intraperitoneal (IP) injection daily for a predetermined period (e.g., 7 days).
-
On a specified day (e.g., day 3), induce AKI by a single IP injection of cisplatin (typically 5-7 mg/kg for rats, 20-30 mg/kg for mice).[10]
-
-
Monitoring:
-
Record body weight daily.
-
House animals in metabolic cages for 24-hour urine collection at baseline and specified time points after cisplatin injection (e.g., 24, 48, 72 hours).
-
-
Sample Collection:
-
At the end of the study (e.g., 72 hours post-cisplatin), anesthetize the animals and collect blood via cardiac puncture.
-
Perfuse the kidneys with cold saline and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen for molecular analysis.
-
-
Analysis:
-
Measure serum creatinine and BUN levels.
-
Measure urinary biomarkers (KIM-1, NGAL, etc.) by ELISA.
-
Perform histopathological evaluation of the formalin-fixed kidney tissue.
-
Protocol 2: Histopathological Evaluation of Kidney Tissue
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm)
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining:
-
H&E Staining: Stain with hematoxylin to visualize cell nuclei (blue) and eosin for cytoplasm and extracellular matrix (pink). This provides a general overview of the tissue architecture.
-
PAS Staining: Use PAS stain to highlight the basement membranes of tubules and glomeruli (magenta). This is particularly useful for assessing tubular integrity and brush border loss.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for the following signs of AKI:
-
Tubular necrosis (cell swelling, loss of nuclei, sloughing of cells into the lumen)
-
Tubular dilatation
-
Formation of proteinaceous casts within the tubules
-
Loss of the brush border in proximal tubules
-
Interstitial edema and inflammatory cell infiltration
-
Presence of crystals in the tubular lumen
-
-
-
Scoring:
-
Semi-quantitatively score the degree of tubular injury. A common scoring system is based on the percentage of affected tubules in a given number of high-power fields:
-
0 = no damage
-
1 = <25% damage
-
2 = 25-50% damage
-
3 = 50-75% damage
-
4 = >75% damage
-
-
Visualizations
Caption: Potential pathways to AKI with dual URAT1/XO inhibitors.
Caption: Workflow for preclinical assessment of drug-induced AKI.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute kidney injury observed during phase 1 clinical trials of a novel xanthine oxidase/URAT1 dual inhibitor PF-06743649 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proficient Novel Biomarkers Guide Early Detection of Acute Kidney Injury: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Urinary Biomarkers for Acute Kidney Injury: Perspectives on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Oral Bioavailability of URAT1 & XO Inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the optimization of oral bioavailability for the dual URAT1 and Xanthine Oxidase (XO) inhibitor, designated as inhibitor 1 (also referred to as compound 29).
Frequently Asked Questions (FAQs)
Q1: What is URAT1 & XO inhibitor 1 and what are its key in vitro activities?
A1: URAT1 & XO inhibitor 1 is a dual inhibitor targeting both urate transporter 1 (URAT1) and xanthine oxidase (XO). Its inhibitory activities have been determined as follows:
| Target | IC50 |
| URAT1 | ~10 µM |
| Xanthine Oxidase (XO) | 1.01 µM[1] |
Q2: Has the in vivo efficacy of URAT1 & XO inhibitor 1 been demonstrated?
A2: Yes, in a potassium oxonate-induced hyperuricemia rat model, oral administration of URAT1 & XO inhibitor 1 at a dose of 10 mg/kg demonstrated a significant hypouricemic effect.[1]
Q3: What is a recommended formulation for in vivo oral administration of URAT1 & XO inhibitor 1 in rats?
A3: A suggested formulation for oral gavage in rats is a solution composed of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
Q4: Are there any known pharmacokinetic parameters for URAT1 & XO inhibitor 1?
A4: Currently, detailed public information regarding the pharmacokinetic parameters (such as Cmax, Tmax, AUC, and oral bioavailability - F%) of URAT1 & XO inhibitor 1 is limited. Researchers are advised to perform their own pharmacokinetic studies to determine these crucial parameters for their specific formulation and animal model.
Troubleshooting Guides
Issue 1: Poor or inconsistent oral bioavailability in preclinical studies.
Possible Cause 1: Suboptimal Formulation The provided formulation is a starting point. The solubility and absorption of the inhibitor can be highly dependent on the vehicle.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of the inhibitor in a range of pharmaceutically acceptable solvents and vehicles.
-
Formulation Screening: Test various formulations, including suspensions, solutions, and lipid-based systems, to identify one that enhances solubility and stability.
-
Excipient Selection: Consider the use of absorption enhancers or other excipients that can improve gastrointestinal uptake.
Possible Cause 2: High First-Pass Metabolism The inhibitor may be extensively metabolized in the liver or gut wall, reducing the amount of active compound reaching systemic circulation.
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Utilize liver microsomes or hepatocytes to assess the metabolic stability of the inhibitor.
-
Co-administration with Metabolic Inhibitors: In preclinical models, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to elucidate the impact of first-pass metabolism.
Issue 2: Difficulty in establishing a consistent hyperuricemic animal model.
Possible Cause: Variability in Response to Potassium Oxonate The degree of hyperuricemia induced by potassium oxonate can vary between individual animals.
Troubleshooting Steps:
-
Dose Optimization: Conduct a dose-response study to determine the optimal dose of potassium oxonate for your specific rat strain and supplier to achieve a consistent and significant elevation in serum uric acid levels.
-
Standardization of Procedures: Ensure consistent administration techniques (e.g., intraperitoneal injection) and timing of sample collection.
-
Baseline Monitoring: Measure baseline uric acid levels in all animals before induction to account for individual variations.
Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia Rat Model (General Protocol)
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Potassium oxonate
-
Vehicle for potassium oxonate (e.g., 0.5% carboxymethylcellulose sodium)
-
URAT1 & XO inhibitor 1
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Uric acid assay kit
Procedure:
-
Acclimatization: Acclimate rats to the experimental conditions for at least one week.
-
Baseline Blood Sample: Collect a baseline blood sample from each rat via a suitable method (e.g., tail vein).
-
Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250 mg/kg) via intraperitoneal injection to induce hyperuricemia.
-
Drug Administration: One hour after potassium oxonate administration, orally administer URAT1 & XO inhibitor 1 (e.g., 10 mg/kg) or the vehicle control to the respective groups.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 4, 6, and 8 hours) after drug administration.
-
Serum Preparation: Centrifuge the blood samples to separate the serum.
-
Uric Acid Measurement: Analyze the serum uric acid levels using a commercial uric acid assay kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway of Uric Acid Production and Reabsorption
Caption: Dual inhibition of uric acid production and reabsorption.
Experimental Workflow for Evaluating Oral Bioavailability
Caption: Workflow for determining oral bioavailability.
References
Technical Support Center: Addressing Hepatotoxicity Concerns of Novel Gout Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hepatotoxicity of novel gout therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental evaluation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the assessment of hepatotoxicity for novel gout therapies.
Q1: What are the primary mechanisms of drug-induced liver injury (DILI) associated with novel gout therapies?
A1: Drug-induced liver injury (DILI) from novel gout therapies can be broadly categorized into intrinsic and idiosyncratic reactions.[1][2] Intrinsic DILI is dose-dependent and predictable, often resulting from the drug's metabolites causing oxidative stress and cellular damage. Idiosyncratic DILI is less common, unpredictable, and thought to involve an individual's immune response to the drug or its metabolites.[1][2]
Key molecular mechanisms implicated in the hepatotoxicity of gout therapies include:
-
Mitochondrial Dysfunction: Some drugs or their metabolites can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which causes oxidative stress and can trigger apoptosis or necrosis.[3]
-
Oxidative Stress: The formation of reactive metabolites during drug metabolism can overwhelm the liver's antioxidant defenses, leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA.
-
Immune-Mediated Injury: Certain drugs can act as haptens, binding to liver proteins and triggering an immune response. This is a common mechanism in idiosyncratic DILI. For example, allopurinol hypersensitivity reactions are a well-known cause of severe liver injury.
-
Signaling Pathway Alterations:
-
JNK (c-Jun N-terminal Kinase) Pathway Activation: Sustained activation of the JNK signaling pathway is a key event in cell death caused by some hepatotoxins.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway Inhibition/Activation: The NF-κB pathway plays a complex role in liver injury and inflammation. Some drugs may modulate this pathway, influencing cell survival and inflammatory responses.
-
Q2: Which novel gout therapies have reported hepatotoxicity concerns?
A2: Several novel and existing gout therapies have been associated with varying degrees of hepatotoxicity.
-
Febuxostat: This non-purine xanthine oxidase inhibitor has been associated with a risk of hepatotoxicity, with some studies suggesting a greater risk of mild-to-moderate liver function perturbation compared to benzbromarone.[4] However, other systematic reviews of randomized controlled trials indicate that febuxostat and allopurinol have comparable hepatic safety profiles, with most liver function test elevations being mild to moderate and reversible.[5][6][7] The incidence of abnormal liver function tests for febuxostat has been reported to be between 2% and 13%.[4]
-
Allopurinol: A well-established xanthine oxidase inhibitor, allopurinol is a known, though rare, cause of acute liver injury, often with features of a hypersensitivity reaction which can be severe.[8]
-
Benzbromarone: This uricosuric agent has been linked to severe acute liver injury, which has led to its withdrawal from the market in some countries.[8]
-
Dotinurad: A novel selective urate reabsorption inhibitor (SURI), dotinurad has shown a favorable safety profile in clinical studies, with no significant findings of liver injury.[5][9][10] Studies in patients with hepatic impairment suggest that dotinurad can be used without dose adjustment.[11] It was designed to avoid the hepatotoxicity associated with benzbromarone.[12]
-
Arhalofenate: An emerging urate-lowering therapy, arhalofenate has not shown meaningful differences in adverse events compared to placebo in clinical trials, with no serious adverse events related to the drug reported.[13]
-
Lesinurad: This drug, which inhibits uric acid reabsorption, has been associated with a low incidence of liver-related adverse events in clinical trials.[8]
-
Topiroxostat: This xanthine oxidase inhibitor has been shown to potentially increase the risk of liver damage compared to a placebo.[10]
-
Combination Therapies: The co-administration of drugs, such as febuxostat and colchicine, does not appear to significantly increase the risk of acute hepatotoxicity in patients with gout, although caution is advised in patients with pre-existing liver disease.[9]
Q3: What are the recommended in vitro models for assessing the hepatotoxicity of novel gout therapies?
A3: The choice of in vitro model is critical for obtaining relevant and predictive data on potential hepatotoxicity.
-
2D Cell Cultures: While traditionally used, 2D cultures of hepatocytes, such as HepG2 cells, often fail to fully replicate the complex functions of the liver and may not reliably predict DILI.[14]
-
3D Spheroid Cultures: 3D spheroid models, using primary human hepatocytes (PHHs), induced pluripotent stem cell-derived hepatocytes (iPSC-Heps), or cell lines like HepaRG, are increasingly favored. These models better mimic the in vivo liver microenvironment, maintain hepatic functions for longer periods, and allow for the study of long-term and repeated-dose toxicity.[14][15][16] They have shown greater sensitivity in detecting the toxicity of known hepatotoxic compounds compared to 2D cultures.[14]
-
Co-culture Systems: Incorporating non-parenchymal cells (NPCs) like Kupffer cells, stellate cells, and endothelial cells into 3D models can provide a more comprehensive picture of DILI, as these cells play a crucial role in the inflammatory and fibrotic responses seen in liver injury.[17]
Section 2: Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental assessment of hepatotoxicity.
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in cell viability assays between wells/replicates. | 1. Uneven cell seeding density.2. Edge effects in the culture plate.3. Inconsistent compound concentration.4. Pipetting errors. | 1. Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.3. Verify stock solution concentrations and ensure proper mixing when diluting.4. Use calibrated pipettes and consistent technique. |
| Discrepancy between 2D and 3D culture results. | 1. Differences in metabolic capacity. 3D cultures generally have higher and more sustained expression of drug-metabolizing enzymes (e.g., CYPs).2. Altered cell-cell and cell-matrix interactions in 3D models.3. Differences in compound penetration and distribution within the spheroid. | 1. Characterize the metabolic competence of your chosen model (e.g., measure CYP activity).2. Acknowledge the inherent differences and consider the 3D model to be more physiologically relevant.3. For 3D models, ensure sufficient incubation time for the compound to penetrate the spheroid. Consider using smaller spheroids for better diffusion. |
| Unexpectedly high toxicity at low compound concentrations. | 1. The compound is a potent mitochondrial toxicant.2. Hypersensitivity of the specific cell type used.3. Formation of a highly toxic metabolite. | 1. Perform specific mitochondrial toxicity assays (e.g., measuring oxygen consumption rate, mitochondrial membrane potential).2. Test the compound on a panel of different liver cell models (e.g., primary hepatocytes from multiple donors, iPSC-derived hepatocytes).3. Use metabolically competent cells and analyze for the presence of reactive metabolites. |
| No observed toxicity, even at high concentrations. | 1. The chosen in vitro model lacks the specific metabolic pathways required to activate the compound to a toxic metabolite.2. The compound has a different mechanism of toxicity not captured by the chosen endpoint (e.g., cholestasis).3. Poor solubility or bioavailability of the compound in the culture medium. | 1. Use a more metabolically competent model (e.g., primary human hepatocytes, 3D co-cultures).2. Employ a broader range of toxicity assays, including those for cholestasis (e.g., bile salt export pump inhibition) and steatosis.3. Check the solubility of the compound in the culture medium. Use a suitable solvent at a non-toxic concentration. |
| Difficulty in interpreting liver enzyme elevation data (e.g., ALT, AST). | 1. The pattern of enzyme elevation (hepatocellular, cholestatic, or mixed) can be indicative of the type of liver injury.2. The magnitude of elevation does not always correlate with the severity of the long-term outcome.3. Confounding factors in clinical studies (e.g., underlying liver disease). | 1. Calculate the R-value: (ALT / ULN) / (ALP / ULN) to classify the type of injury.[18]2. Consider "Hy's Law" in clinical contexts: hepatocellular injury with jaundice indicates a higher risk of severe DILI.[1]3. In preclinical studies, correlate enzyme data with histological findings and other functional assays. |
Section 3: Data Presentation
This section provides a summary of quantitative data related to the hepatotoxicity of select gout therapies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Selected Gout Therapies on URAT1
| Compound | URAT1 IC50 (µmol/L) | Reference |
| Dotinurad | 0.0372 | [11] |
| Benzbromarone | 0.190 | [11] |
| Lesinurad | 30.0 | [11] |
| Probenecid | 165 | [11] |
Table 2: Incidence of Hepatotoxicity in Clinical Studies of Gout Therapies
| Drug | Incidence of Hepatotoxicity | Study Details and Notes | Reference |
| Febuxostat | 39.6 per 1,000 person-years | Propensity score-matched cohort study comparing new users of febuxostat and benzbromarone. Hepatotoxicity defined as ALT or AST > 3x upper limit of normal. | [4] |
| Benzbromarone | 16.8 per 1,000 person-years | Same propensity score-matched cohort study as above. | [4] |
| Allopurinol | 35.3% (36/102 patients) | Study in patients with gout and fatty liver disease. Hepatotoxicity defined as ALT/AST elevation at least 3x ULN (if baseline normal) or doubling of baseline (if baseline elevated). | [19][20] |
| Febuxostat | 9.4% (3/32 patients) | Same study in patients with gout and fatty liver disease as above. | [19][20] |
| Febuxostat + Colchicine | 10.9% (13/121 patients) | Retrospective study. Hepatotoxicity defined as >3x ULN for normal baseline or double for elevated baseline. | [9] |
| Febuxostat (monotherapy) | 7.0% (4/57 patients) | Same retrospective study as above. | [9] |
| Topiroxostat | Increased risk (RR: 2.65) | Network meta-analysis of randomized trials compared to placebo. | [10] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of hepatotoxicity.
Protocol 1: 3D Spheroid Hepatotoxicity Assay
Objective: To assess the cytotoxicity of a novel gout therapy in a 3D liver model.
Materials:
-
Primary human hepatocytes (PHHs) or iPSC-derived hepatocytes
-
Ultra-low attachment (ULA) 96-well plates
-
Hepatocyte culture medium
-
Extracellular matrix (e.g., Matrigel® or Geltrex™)
-
Test compound (novel gout therapy) and vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Methodology:
-
Cell Seeding and Spheroid Formation: a. Prepare a single-cell suspension of hepatocytes in culture medium. b. Mix the cell suspension with the extracellular matrix solution according to the manufacturer's instructions. c. Seed the cell-matrix mixture into ULA plates at a density optimized for spheroid formation (typically 1,000-5,000 cells/well). d. Centrifuge the plates at a low speed (e.g., 100 x g for 3 minutes) to facilitate cell aggregation at the bottom of the wells. e. Incubate the plates at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.
-
Compound Treatment: a. Prepare serial dilutions of the test compound and a vehicle control in culture medium. b. After spheroid formation, carefully remove half of the medium from each well and replace it with fresh medium containing the test compound or vehicle. c. Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours, or for long-term studies, with repeated dosing every 2-3 days).
-
Viability Assessment (ATP Assay): a. At the end of the treatment period, equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature. b. Add the CellTiter-Glo® 3D reagent to each well in a volume equal to the culture medium volume. c. Mix the contents by orbital shaking for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessment of Mitochondrial Dysfunction
Objective: To evaluate the potential of a novel gout therapy to induce mitochondrial toxicity.
Materials:
-
Hepatocytes (monolayer or spheroids)
-
Seahorse XF Cell Mito Stress Test Kit (or similar)
-
Seahorse XF Analyzer (or similar)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Test compound and vehicle control
Methodology:
-
Cell Culture and Treatment: a. Culture hepatocytes in a Seahorse XF plate (for monolayer) or form spheroids as described in Protocol 1 and then transfer to a Seahorse plate. b. Treat the cells with various concentrations of the novel gout therapy or vehicle for a predetermined duration.
-
Mito Stress Test: a. Prepare the Seahorse XF Sensor Cartridge by hydrating the sensors and loading with oligomycin, FCCP, and rotenone/antimycin A in the appropriate ports. b. Replace the culture medium in the cell plate with Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour. c. Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Data Acquisition and Analysis: a. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the mitochondrial inhibitors. b. Analyze the OCR data to determine key parameters of mitochondrial function:
- Basal Respiration: The initial OCR before inhibitor injection.
- ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.
- Maximal Respiration: The peak OCR after FCCP injection.
- Spare Respiratory Capacity: The difference between maximal and basal respiration.
- Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection. c. Compare the mitochondrial parameters of compound-treated cells to vehicle-treated cells to identify any impairment in mitochondrial function.
Section 5: Mandatory Visualizations
This section provides diagrams of key signaling pathways and experimental workflows using Graphviz (DOT language).
Figure 1: Signaling pathways in drug-induced liver injury (DILI).
Figure 2: Experimental workflow for 3D hepatotoxicity assessment.
References
- 1. Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 3. Discovery of Dotinurad (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risk of Hepatotoxicity in Patients With Gout Treated With Febuxostat or Benzbromarone: A Propensity Score–Matched Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. hcplive.com [hcplive.com]
- 8. Gout Medications - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The association between urate-lowering therapies and treatment-related adverse events, liver damage, and major adverse cardiovascular events (MACE): A network meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Current Perspective: 3D Spheroid Models Utilizing Human-Based Cells for Investigating Metabolism-Dependent Drug-Induced Liver Injury [frontiersin.org]
- 15. Three-Dimensional Liver Culture Systems to Maintain Primary Hepatic Properties for Toxicological Analysis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3D Hepatotoxicity Service - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Current Perspective: 3D Spheroid Models Utilizing Human-Based Cells for Investigating Metabolism-Dependent Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Hepatic Safety of Febuxostat Compared with Allopurinol in Gout Patients with Fatty Liver Disease | The Journal of Rheumatology [jrheum.org]
- 20. Hepatic Safety of Febuxostat Compared with Allopurinol in Gout Patients with Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in URAT1 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in URAT1 (urate transporter 1) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common cell lines used for URAT1 inhibition assays?
A1: HEK293 (Human Embryonic Kidney 293) cells are widely used for URAT1 inhibition assays.[1] These cells are readily transfected and provide a low-background system for studying transporter activity. Variations such as HEK293T or 293A cells are also utilized for transient or stable expression of the URAT1 transporter.[1][2]
Q2: What are the typical positive controls used in a URAT1 inhibition assay?
A2: Commonly used positive control inhibitors for URAT1 include benzbromarone, probenecid, and lesinurad. These compounds have well-characterized inhibitory activity against URAT1 and can be used to validate the assay system.
Q3: Why am I seeing significant variability in my IC50 values for the same compound?
A3: IC50 values can be influenced by a multitude of factors, leading to inter-assay and inter-lab variability. Key factors include:
-
Assay Conditions: Differences in buffer composition, pH, temperature, and incubation times can alter inhibitor potency.
-
Cell Health and Density: The passage number, confluence, and overall health of the cells can impact transporter expression and function.
-
Substrate Concentration: The concentration of the uric acid substrate used can affect the apparent IC50 value, especially for competitive inhibitors.
-
Compound Stability and Solubility: Degradation or precipitation of the test compound in the assay buffer can lead to inaccurate potency measurements.
-
Reagent Quality: Variations in the quality and concentration of reagents, including the labeled uric acid, can introduce variability.
Q4: What are the different methods to measure URAT1 activity?
A4: The primary methods for measuring URAT1 activity involve monitoring the uptake of a labeled substrate into cells expressing the transporter. These include:
-
Radioisotope-labeled Uric Acid Uptake Assays: This classic method uses 14C-labeled uric acid to quantify uptake.[1][3]
-
Non-radioactive Isotope LC-MS/MS: A safer alternative that uses non-isotopic labeled uric acid, with detection by liquid chromatography-mass spectrometry.[4]
-
Fluorescence-based Assays: These assays utilize fluorescent substrates or reporters to measure transporter activity and are well-suited for high-throughput screening.
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the true signal from URAT1-mediated transport, reducing the assay window and sensitivity.
| Potential Cause | Recommended Solution |
| Non-specific binding of labeled substrate to the plate or cells. | Ensure adequate blocking of the plate. Consider using different types of microplates (e.g., low-binding plates). Optimize washing steps by increasing the number of washes or the wash volume. |
| Contamination of reagents or cell culture. | Use fresh, sterile reagents. Regularly test cell cultures for mycoplasma contamination. |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5) and ensure complete aspiration of the wash buffer between steps. A short soak time during the wash can also be beneficial. |
| High basal uptake of uric acid in control cells (not expressing URAT1). | Confirm that the parental cell line (e.g., HEK293) has low endogenous expression of urate transporters. If necessary, choose a different cell line. |
Issue 2: Low or No Signal
A weak or absent signal can make it impossible to determine inhibitor potency.
| Potential Cause | Recommended Solution |
| Low expression or incorrect localization of the URAT1 transporter. | Verify transporter expression via Western blot or immunofluorescence. Ensure the transporter is localized to the plasma membrane. Wild-type human URAT1 can have stability issues; consider using a stabilized construct if problems persist.[3] |
| Poor cell health. | Ensure cells are healthy, within an optimal passage number range, and plated at a consistent density. Avoid over-confluency, which can impact cell health and transporter function. |
| Inhibitory components in the assay buffer or from the test compound. | Test for interference by running controls with the vehicle (e.g., DMSO) at the highest concentration used. Some compounds can interfere with the detection method (e.g., fluorescence quenching). |
| Degraded labeled substrate. | Use fresh or properly stored labeled uric acid. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions. | Optimize incubation times and temperature. Ensure the buffer composition and pH are appropriate for URAT1 activity. |
Issue 3: Poor Reproducibility (High Well-to-Well or Plate-to-Plate Variability)
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding. | Use an automated cell counter to ensure uniform cell numbers in each well. Be careful to avoid disturbing the cell monolayer during media changes and reagent additions. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of reagents. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media to create a humidity barrier. |
| Compound precipitation. | Check the solubility of test compounds in the assay buffer. If necessary, adjust the vehicle concentration or sonicate the compound stock. |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler to add reagents quickly and consistently across the plate to minimize timing variations. |
Data Presentation: IC50 Values of Known URAT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known URAT1 inhibitors. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | IC50 Value (µM) | Cell Line | Assay Method | Reference |
| Benzbromarone | 0.44 | URAT1-HEK293 | Non-isotopic uric acid uptake | [1] |
| Benzbromarone | 0.425 | URAT1EM | Concentration-dependent inhibition | [5] |
| SHR4640 | 0.134 | URAT1-HEK293 | Non-isotopic uric acid uptake | [1] |
| Lesinurad | ~12 | hURAT1 | 14C-uric acid uptake | [6] |
| Verinurad | 0.040 | hURAT1 | 14C-uric acid uptake | [6] |
| Verinurad | 0.150 | URAT1EM | Concentration-dependent inhibition | [5] |
| Baicalein | 31.6 | URAT1-expressing oocytes | Uric acid uptake | [4] |
| Osthol | 78.8 | URAT1-HEK293/PDZK1 | Uric acid uptake | [4] |
| Fisetin | 7.5 | URAT1-expressing 293A | Urate transport assay | [2] |
| Quercetin | 12.6 | URAT1-expressing 293A | Urate transport assay | [2] |
Experimental Protocols
Cell-Based Urate Transport Assay Protocol
This protocol provides a general methodology for assessing URAT1 inhibition in stably transfected HEK293 cells.
-
Cell Plating:
-
Seed URAT1-expressing HEK293 cells in a 24-well plate at a density of approximately 2.5 x 105 cells per well.
-
Culture the cells until they reach approximately 80% confluency.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of the test compounds and positive controls (e.g., benzbromarone) in a suitable assay buffer (e.g., Krebs-Ringer buffer).
-
Wash the cells twice with the assay buffer.
-
Add the compound dilutions to the respective wells and pre-incubate for 30 minutes at 37°C.
-
-
Uric Acid Uptake:
-
Prepare a uric acid solution (e.g., 750 µM) in the assay buffer, containing the labeled substrate (e.g., 14C-uric acid).
-
Add the uric acid solution to the wells and incubate for 30 minutes at 37°C to allow for uptake.
-
-
Washing and Lysis:
-
Stop the uptake reaction by aspirating the uric acid solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Detection and Analysis:
-
Quantify the amount of labeled uric acid in the cell lysate using a liquid scintillation counter (for radioisotopes) or another appropriate detection method.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: URAT1-mediated uric acid reabsorption pathway in the kidney.
Caption: Experimental workflow for a URAT1 inhibition assay.
Caption: Troubleshooting decision tree for URAT1 assays.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. arp1.com [arp1.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Clinical Development of Dual URAT1/XO Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of dual URAT1/XO inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing dual URAT1/XO inhibitors for hyperuricemia?
A1: The development of dual inhibitors of urate transporter 1 (URAT1) and xanthine oxidase (XO) aims to enhance therapeutic potency and reduce toxicity compared to single-target inhibitors.[1] XO inhibitors decrease the production of uric acid, while URAT1 inhibitors increase its renal excretion.[2] A dual-acting compound can therefore lower serum uric acid levels more effectively and potentially at a lower dose, which may mitigate dose-dependent side effects.
Q2: What are the major clinical challenges encountered with dual URAT1/XO inhibitors?
A2: A significant challenge is the risk of renal toxicity. For instance, the clinical development of PF-06743649, a novel dual URAT1/XO inhibitor, was terminated due to serious adverse events of acute kidney injury in two subjects during Phase 1 trials. This highlights the critical need to carefully monitor renal safety during clinical development. Another challenge is managing potential drug-drug interactions, as some URAT1 inhibitors can affect the pharmacokinetics of other drugs.
Q3: Are there specific formulation challenges for these types of inhibitors?
A3: Like many small molecule inhibitors, dual URAT1/XO inhibitors can suffer from poor aqueous solubility. This can limit their bioavailability and therapeutic efficacy. Common formulation strategies to overcome this include the use of solid dispersions, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS), and nanocrystal technology.[3][4][5][6] The choice of strategy depends on the physicochemical properties of the specific compound.
Troubleshooting Guides
URAT1 Inhibition Assays
Issue: High variability or inconsistent IC50 values in cell-based URAT1 assays.
| Potential Cause | Troubleshooting Step |
| Cell confluence and health | Ensure cells (e.g., HEK293) are healthy and at a consistent confluence (around 80%) for each experiment.[7] Over-confluent or unhealthy cells can lead to variable transporter expression and function. |
| Inconsistent incubation times | Strictly adhere to standardized pre-incubation and uric acid uptake times. Even small variations can affect the results.[7][8] |
| Substrate concentration | Use a consistent and appropriate concentration of uric acid. The concentration should be optimized for your specific cell line and experimental setup.[7] |
| Compound solubility | Ensure the test compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations and variable results. The final DMSO concentration should be kept low (e.g., <0.5%).[9] |
| Radioisotope handling (if applicable) | If using [14C]-uric acid, ensure proper handling and accurate measurement of radioactivity. Calibrate the scintillation counter regularly.[10][11] |
Issue: No significant inhibition observed even with known inhibitors.
| Potential Cause | Troubleshooting Step |
| Low URAT1 expression | Verify the expression of URAT1 in your cell line (e.g., via qPCR or Western blot). If using transient transfection, optimize the transfection protocol.[10][11] |
| Incorrect assay buffer pH | The pH of the assay buffer is critical for transporter activity. Ensure the pH is maintained at the optimal level (e.g., pH 8.0 for uric acid uptake).[7] |
| Inactive inhibitor | Check the purity and stability of your inhibitor. If possible, use a freshly prepared solution. Include a positive control with a well-characterized inhibitor like benzbromarone.[7] |
Xanthine Oxidase (XO) Inhibition Assays
Issue: High background signal in spectrophotometric XO assay.
| Potential Cause | Troubleshooting Step |
| Substrate auto-oxidation | Prepare fresh xanthine solution for each experiment. Xanthine can degrade over time, leading to a high background signal. |
| Contaminated reagents | Use high-purity water and reagents. Ensure all buffers are filtered. |
| Compound interference | Some test compounds may absorb light at the detection wavelength (around 295 nm). Run a control without the enzyme to measure the compound's intrinsic absorbance and subtract it from the assay readings.[9] |
Issue: Low or no enzyme activity.
| Potential Cause | Troubleshooting Step |
| Improper enzyme storage/handling | Store the XO enzyme at the recommended temperature (e.g., -20°C) and avoid repeated freeze-thaw cycles. Dilute the enzyme in a cold buffer just before use.[12] |
| Incorrect buffer pH | The optimal pH for XO activity is typically around 7.5. Verify the pH of your assay buffer.[13] |
| Presence of inhibitors in the sample | If testing natural product extracts, be aware that they may contain endogenous XO inhibitors. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Selected Dual and Single-Target Inhibitors
| Compound | Target(s) | XO IC50 | URAT1 IC50 | Reference |
| Compound 27 | Dual | 35 nM | 31 nM | [1] |
| BDEO | Dual | 3.3 µM | 0.14 µM (Ki) | [10] |
| Digallic acid | Dual | 1.04 µM | 5.34 µM | [14] |
| Febuxostat | XO | - | 36.1 µM | [10] |
| Benzbromarone | URAT1 | - | 0.3 µM | [7] |
| Lesinurad | URAT1 | - | 10.36 µM | [14] |
| KPH2f | URAT1/GLUT9 | - | 0.24 µM | [15] |
| Verinurad | URAT1 | - | 0.17 µM | [15] |
Table 2: Preclinical Pharmacokinetic Parameters of Selected Compounds
| Compound | Species | Oral Bioavailability (%) | t1/2 (h) | Reference |
| KPH2f | Mouse | 30.13% | - | [15] |
| Verinurad | Mouse | 21.47% | - | [15] |
| Digallic acid | - | - | 0.77 ± 0.10 | [14] |
Experimental Protocols
Protocol 1: Cell-Based URAT1 Inhibition Assay
This protocol is adapted from a method using HEK293 cells stably expressing human URAT1 (hURAT1).[7]
Materials:
-
hURAT1-expressing HEK293 cells
-
HEK293 cells (negative control)
-
24-well plates
-
Uric acid
-
Krebs-Ringer buffer (pH 8.0)
-
Phosphate-buffered saline (PBS)
-
Test compounds and positive control (e.g., benzbromarone)
Procedure:
-
Seed hURAT1-HEK293 and HEK293 cells in 24-well plates at a density of approximately 2.5 x 10^5 cells per well.
-
Culture the cells until they reach about 80% confluence.
-
Pre-treat the hURAT1-HEK293 cells with various concentrations of the test compounds for 30 minutes.
-
Wash both cell lines with cold PBS.
-
Incubate the cells with 750 µM uric acid buffer for 30 minutes to allow for uric acid uptake.
-
Wash the cells again with cold PBS to remove extracellular uric acid.
-
Lyse the cells and measure the intracellular uric acid concentration using a suitable method (e.g., LC-MS/MS or a commercial kit).
-
Calculate the URAT1-specific uptake by subtracting the uric acid uptake in the negative control cells from that in the hURAT1-expressing cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Protocol 2: Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol is a general method for measuring XO inhibition.[9][13][16]
Materials:
-
Xanthine oxidase (XO) enzyme
-
Xanthine
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Test compounds and positive control (e.g., allopurinol)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
130 µL of phosphate buffer
-
10 µL of the test compound solution (at various concentrations) or control
-
10 µL of XO solution (e.g., 0.2 units/mL)
-
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of xanthine solution (e.g., 0.15 mM).
-
Immediately measure the change in absorbance at 295 nm over a period of 3-10 minutes. The absorbance increases as uric acid is formed.
-
Calculate the percentage of XO inhibition using the formula: % Inhibition = [(A - B) / A] x 100, where A is the change in absorbance without the inhibitor, and B is the change in absorbance with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
References
- 1. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Uricosuric agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Xanthine oxidase assay [bio-protocol.org]
- 14. Discovery of digallic acid as XOD/URAT1 dual target inhibitor for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Validation & Comparative
Dual Action on Hyperuricemia: A Comparative Analysis of a URAT1 & XO Inhibitor Versus Allopurinol in Murine Models
For researchers and professionals in drug development, the quest for more effective treatments for hyperuricemia, a precursor to gout and other metabolic diseases, is a significant focus. This guide provides a comparative analysis of a novel dual-action URAT1 (Urate Transporter 1) and XO (Xanthine Oxidase) inhibitor against the conventional therapy, allopurinol, based on pre-clinical studies in hyperuricemic mice.
The rationale for developing dual inhibitors stems from the two primary causes of hyperuricemia: overproduction of uric acid and its insufficient excretion.[1] Allopurinol, a cornerstone of hyperuricemia treatment, addresses the overproduction by inhibiting xanthine oxidase, the enzyme responsible for the final steps of purine metabolism to uric acid.[2][3] However, a significant portion of hyperuricemia cases are due to reduced renal excretion of uric acid, a process mediated by transporters like URAT1.[1] Dual inhibitors that target both XO and URAT1 therefore offer a potentially more potent therapeutic strategy.[4][5]
This guide will synthesize findings from studies on compounds with this dual mechanism, using them as a proxy for "URAT1 & XO inhibitor 1," to compare their efficacy and mechanism against allopurinol.
Comparative Efficacy in Hyperuricemic Mice
The following table summarizes the quantitative data from a representative study comparing a dual URAT1 and XO inhibitor (represented here by CDER167) with allopurinol in a potassium oxonate-induced hyperuricemic mouse model.
| Treatment Group | Dosage (mg/kg) | Serum Uric Acid (μmol/L) | Urine Uric Acid (μmol/L) |
| Normal Control | - | Undisclosed | Undisclosed |
| Hyperuricemic Model | - | Significantly elevated vs. control | Undisclosed |
| Allopurinol | 10 | Significantly decreased vs. model | Undisclosed |
| URAT1 & XO Inhibitor 1 (CDER167) | 10 | Significantly decreased vs. model | Significantly increased vs. model |
Data synthesized from a study on CDER167, a dual URAT1 and GLUT9 inhibitor, which serves as a relevant example of a drug affecting urate excretion and is compared with allopurinol.[6]
Mechanism of Action: A Dual-Pronged Approach
The distinct and potentially synergistic mechanisms of a dual URAT1 & XO inhibitor and allopurinol are a key point of comparison.
As illustrated, allopurinol solely inhibits xanthine oxidase, thereby reducing the production of uric acid.[2] In contrast, a dual inhibitor not only curtails uric acid synthesis by inhibiting xanthine oxidase but also promotes its excretion by blocking URAT1-mediated reabsorption in the kidneys.[4]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the comparison.
Potassium Oxonate-Induced Hyperuricemia Mouse Model
This model is widely used to evaluate the efficacy of anti-hyperuricemic agents.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Hyperuricemia Treatment: Unpacking the Comparative Efficacy of a Novel Dual URAT1 & XO Inhibitor and Febuxostat
For researchers and drug development professionals at the forefront of metabolic disease, the quest for more effective and safer treatments for hyperuricemia is a continuous endeavor. This guide provides a detailed comparison of a promising novel dual-action inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), referred to as URAT1&XO Inhibitor 1, against the established XO inhibitor, febuxostat. This analysis is based on available preclinical and clinical data, offering insights into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other serious health conditions, including kidney disease and cardiovascular problems. The current treatment landscape is dominated by xanthine oxidase inhibitors, such as febuxostat, which decrease the production of uric acid. However, the development of dual-action inhibitors that simultaneously reduce uric acid production and enhance its excretion represents a significant therapeutic advancement.
Mechanism of Action: A Two-Pronged vs. a Single-Target Approach
Febuxostat exerts its effect by selectively inhibiting xanthine oxidase, a crucial enzyme in the purine metabolism pathway that converts hypoxanthine to xanthine and then to uric acid.[1][2][3][4] By blocking this enzyme, febuxostat effectively curtails the production of uric acid in the body.
In contrast, URAT1&XO Inhibitor 1 employs a dual mechanism. It not only inhibits xanthine oxidase, similar to febuxostat, but also targets URAT1, a protein primarily located in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[5][6] By inhibiting URAT1, this dual-action compound promotes the excretion of uric acid in the urine. This combined approach of reducing production and increasing excretion holds the potential for superior uric acid-lowering effects.
At a Glance: Key Characteristics
| Feature | URAT1&XO Inhibitor 1 (Compound 27) | Febuxostat |
| Primary Target(s) | URAT1 and Xanthine Oxidase (XO) | Xanthine Oxidase (XO) |
| Mechanism of Action | Dual: Inhibits uric acid production and enhances its renal excretion | Single: Inhibits uric acid production |
| Reported In Vitro Potency (XO IC50) | 35 nM[2] | ~3 nM[6] |
| Reported In Vitro Potency (URAT1 IC50) | 31 nM[2] | Not Applicable |
Comparative Efficacy: Insights from Preclinical and Clinical Data
Direct head-to-head clinical trial data for a specific, named URAT1&XO dual inhibitor against febuxostat is still emerging in publicly accessible literature. However, preclinical studies on novel dual inhibitors, such as a recently identified "compound 27," provide valuable comparative insights.
One study reported that their novel dual inhibitor, compound 27, demonstrated potent dual inhibition of XO and URAT1 in vitro.[2] While direct in-vivo comparative data with febuxostat from this specific study is not fully detailed in the available abstract, the development of such compounds is aimed at achieving enhanced therapeutic potency compared to single-target inhibitors.[2]
Another example, the dual inhibitor RLBN1001, has shown marked hypouricemic effects in human subjects, suggesting the potential of this drug class.[3] Furthermore, the development of non-genotoxic analogs of RLBN1001 that are potent inhibitors of both XO and URAT1 is underway.[3]
It is important to note that the clinical development of at least one dual URAT1/XO inhibitor, PF-06743649 (formerly KUX-1151), was terminated due to observations of acute kidney injury during Phase 1 trials.[1] This highlights the critical need for thorough safety and tolerability assessments for this class of drugs.
In contrast, febuxostat has a well-established efficacy and safety profile from numerous clinical trials. Studies have consistently shown that febuxostat is effective in lowering serum uric acid levels and preventing gout flares.[7][8][9][10] For instance, a network meta-analysis of randomized controlled trials concluded that febuxostat had the best efficacy and safety profile compared to other urate-lowering therapies, including allopurinol.[7][9]
Experimental Protocols: The Foundation of Comparative Analysis
To ensure a robust and objective comparison, standardized and well-defined experimental protocols are essential. Below are detailed methodologies for key experiments typically employed in the evaluation of uric acid-lowering agents.
In Vivo Hyperuricemia Model
Potassium Oxonate-Induced Hyperuricemia in Rats
This is a widely used animal model to evaluate the efficacy of hypouricemic agents.[1][3]
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Hyperuricemia: A single intraperitoneal injection of potassium oxonate, a uricase inhibitor, is administered to the rats. This leads to a significant increase in serum uric acid levels.
-
Drug Administration: The test compounds (URAT1&XO inhibitor or febuxostat) and a vehicle control are typically administered orally to different groups of hyperuricemic rats.
-
Sample Collection and Analysis: Blood samples are collected at various time points after drug administration. Serum is separated, and uric acid levels are measured using a uric acid assay kit or by high-performance liquid chromatography (HPLC).
-
Outcome Measures: The primary outcome is the percentage reduction in serum uric acid levels in the drug-treated groups compared to the vehicle-treated group.
In Vitro Efficacy Assays
Xanthine Oxidase (XO) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the xanthine oxidase enzyme.[2]
-
Enzyme and Substrate: Bovine milk xanthine oxidase is a common source of the enzyme. Xanthine or hypoxanthine is used as the substrate.
-
Assay Procedure:
-
The test compound (at various concentrations) is pre-incubated with the xanthine oxidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
The reaction is initiated by adding the substrate (xanthine).
-
The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm using a spectrophotometer.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated to determine its inhibitory potency.
URAT1 Transporter Uptake Assay
This cell-based assay measures the inhibition of uric acid uptake by the URAT1 transporter.[4]
-
Cell Line: A stable cell line overexpressing the human URAT1 transporter (e.g., HEK293-hURAT1) is used.
-
Assay Procedure:
-
The cells are seeded in multi-well plates.
-
The cells are pre-incubated with the test compound at various concentrations.
-
Radiolabeled uric acid (e.g., [14C]uric acid) is added to the cells, and uptake is allowed to proceed for a specific time.
-
The cells are then washed to remove extracellular uric acid, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the uric acid uptake, is determined.
Visualizing the Mechanisms
To better understand the distinct and overlapping mechanisms of URAT1&XO Inhibitor 1 and febuxostat, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. 3.8.1. Rat Model of Hyperuricemia [bio-protocol.org]
- 2. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. bioivt.com [bioivt.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. revistabionatura.com [revistabionatura.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Dual URAT1/XO Inhibitors vs. URAT1-Selective Inhibitors in Hyperuricemia Treatment
For Researchers, Scientists, and Drug Development Professionals
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is the primary precursor to gout, a painful form of inflammatory arthritis.[1][2] The management of hyperuricemia primarily involves urate-lowering therapies (ULTs) that either reduce the production of uric acid or enhance its excretion.[3][4] Two major molecular targets in this field are Xanthine Oxidase (XO), an enzyme critical for uric acid synthesis, and Urate Transporter 1 (URAT1), a protein responsible for the majority of uric acid reabsorption in the kidneys.[1][2][5]
This guide provides an objective, data-driven comparison between two strategic approaches: selective inhibition of URAT1 and the concurrent dual inhibition of both URAT1 and XO.
Mechanism of Action: Two Paths to Lowering Uric Acid
URAT1-Selective Inhibitors: These agents, also known as uricosurics, specifically target the URAT1 transporter located in the proximal tubules of the kidneys.[1] Under normal conditions, URAT1 reabsorbs approximately 90% of the uric acid filtered from the blood back into circulation.[5] By blocking this transporter, URAT1-selective inhibitors reduce this reabsorption, leading to increased urinary excretion of uric acid and consequently, lower serum uric acid (sUA) levels.[1][5] This approach is particularly relevant as an estimated 90% of hyperuricemia cases are attributed to impaired renal excretion of uric acid.[2]
Dual URAT1/XO Inhibitors: This emerging class of drugs combines two mechanisms in a single molecule. They not only block URAT1 to promote uric acid excretion but also inhibit the enzyme xanthine oxidase. XO is the final enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6][7] By inhibiting XO, these dual-action compounds directly reduce the production of uric acid. The rationale behind this dual approach is to achieve a more potent therapeutic effect and potentially mitigate the risks associated with single-mechanism agents.[7][8]
Data Presentation: Performance Comparison
The efficacy of these inhibitors is primarily assessed by their in vitro potency (IC50) against their respective targets and their clinical effectiveness in reducing sUA levels.
Table 1: In Vitro Inhibitory Potency (IC50)
This table summarizes the concentration of the drug required to inhibit 50% of the target's activity in a laboratory setting. Lower values indicate higher potency.
| Compound | Type | URAT1 IC50 (µM) | XO IC50 (µM) |
| URAT1-Selective Inhibitors | |||
| Lesinurad | URAT1-Selective | 3.36 - 7.2 | >300 |
| Benzbromarone | URAT1-Selective | 0.28 - 6.88 | - |
| Verinurad | URAT1-Selective | Potent Inhibition | - |
| Dotinurad | URAT1-Selective | Potent Inhibition | - |
| XO Inhibitors (Reference) | |||
| Allopurinol | XO-Selective | >300 | 2.0 - 5.0 |
| Febuxostat | XO-Selective | - | Potent Inhibition |
| Dual Inhibitors | |||
| Compound 27 | Dual URAT1/XO | 0.031 | 0.035 |
| RLBN1001 Analogues | Dual URAT1/XO | 5-45x more potent than Lesinurad | 2-3x more potent than Allopurinol |
Data compiled from multiple sources.[2][7][8][9][10][11] Note: Direct head-to-head IC50 values can vary between different assay conditions.
Table 2: Clinical Efficacy (Reduction in Serum Uric Acid)
This table presents data from clinical trials, showing the percentage change in sUA from baseline.
| Drug/Regimen | Type | Patient Population | Dosage | Mean % Change in sUA from Baseline |
| Verinurad (Monotherapy) | URAT1-Selective | Gout / Hyperuricemia | 5 - 12.5 mg | -17.5% to -34.4% |
| Verinurad (Monotherapy) | URAT1-Selective | Gout / Hyperuricemia (Japanese) | 2.5 - 15 mg | -31.7% to -55.8% |
| Lesinurad + Allopurinol | URAT1-Selective + XO | Gout | 200 mg + Allopurinol | Significantly lower sUA than XOI alone |
| AR882 (Monotherapy) | URAT1-Selective | Gout | - | ↓ 53% |
| Allopurinol (Monotherapy) | XO-Selective | Gout | - | ↓ 35% |
| Febuxostat (Monotherapy) | XO-Selective | Gout | - | ↓ 39% |
| AR882 + Allopurinol | Combination Therapy | Gout | - | ↓ 66% |
| AR882 + Febuxostat | Combination Therapy | Gout | - | ↓ 71% |
Data compiled from multiple sources.[12][13][14] Note: Efficacy can be influenced by patient population, baseline sUA, and study duration.
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the performance of these inhibitors.
In Vitro URAT1 Inhibition Assay
This assay measures a compound's ability to block the URAT1 transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are engineered to stably overexpress the human URAT1 transporter (SLC22A12).[2] A control group of mock-transfected cells (without URAT1) is also prepared.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., Lesinurad, a dual inhibitor) or a vehicle control.
-
Substrate Uptake: A labeled substrate, typically [14C]-uric acid or a fluorescent probe like 6-carboxyfluorescein, is added to the cells for a defined period (e.g., 20 minutes).[15][16]
-
Measurement: The reaction is stopped, and cells are washed to remove extracellular substrate. The amount of intracellular substrate is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[9]
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This assay determines a compound's ability to inhibit the XO enzyme.
-
Reaction Mixture: A reaction buffer (e.g., phosphate buffer, pH 7.5) is prepared in a 96-well plate.[17] The test compound at various concentrations and a solution of xanthine oxidase are added. Allopurinol is typically used as a positive control.[17][18]
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C) for a short period (e.g., 8-10 minutes).[17][18]
-
Reaction Initiation: The substrate, xanthine, is added to initiate the enzymatic reaction.[17]
-
Measurement: The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at a specific wavelength (typically 295 nm) using a microplate reader.[17][18]
-
Data Analysis: The rate of uric acid production is calculated from the change in absorbance over time. The percentage of XO inhibition is determined for each compound concentration relative to the control, and the IC50 value is calculated.[18][19]
Clinical Trial Design for Urate-Lowering Therapies
Clinical trials for gout treatments follow established regulatory guidelines to assess safety and efficacy.
-
Study Design: Typically, trials are randomized, double-blind, and placebo- or active-controlled, often with a duration of at least six months.[3]
-
Patient Population: Participants are enrolled based on established diagnostic criteria for gout, such as those from the American College of Rheumatology (ACR) or the European League Against Rheumatism (EULAR).[3]
-
Endpoints:
-
Primary Endpoint: The most common primary endpoint is the proportion of patients achieving a target sUA level (e.g., <6 mg/dL or <5 mg/dL) over a sustained period.[3] Measuring sUA at a single time point is generally insufficient due to fluctuations.[3]
-
Secondary Endpoints: These often include the frequency of gout flares, reduction in the size and number of tophi, and safety assessments.[20]
-
-
Treatment Arms: For a novel URAT1 inhibitor, a trial might compare the drug in combination with an XOI (like allopurinol) against the XOI alone.[3][12] For a dual inhibitor, comparisons might be against an XOI or a URAT1 inhibitor monotherapy.
Concluding Remarks
The development of both URAT1-selective and dual URAT1/XO inhibitors represents significant progress in the management of hyperuricemia and gout.
-
URAT1-Selective Inhibitors offer a targeted approach to increase uric acid excretion, which is the underlying cause for the majority of hyperuricemia patients. However, this mechanism can lead to a higher concentration of uric acid in the renal tubules, potentially increasing the risk of kidney stone formation. Some selective inhibitors have also been associated with renal-related adverse events.[12][13]
-
Dual URAT1/XO Inhibitors present a compelling therapeutic strategy by simultaneously addressing both production and excretion of uric acid.[7] This dual mechanism has the potential to produce more profound sUA lowering, as suggested by preclinical data and early clinical observations.[8] By reducing the overall production of uric acid, these agents may lower the urinary excretion burden compared to a URAT1-selective inhibitor achieving the same sUA reduction, which could be a key safety advantage.
The future of gout therapy will likely involve a more personalized approach. The availability of potent and safe inhibitors from both classes will provide clinicians with more options to tailor treatment based on patient-specific factors such as the cause of hyperuricemia (overproduction vs. underexcretion), comorbidity (especially renal function), and treatment response. The ongoing development and clinical evaluation of novel dual inhibitors are eagerly anticipated by the research and medical communities.
References
- 1. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMA Finalizes Clinical Development Guideline for New Gout Treatments | RAPS [raps.org]
- 4. Evidence reviews for urate-lowering therapies for the long-term management of gout - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAT0539 Novel Bifunctional Inhibitors of Xanthine Oxidase and URAT1 Induce Profound Hypouricemia in Human Subjects | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. ard.bmj.com [ard.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. POS1128 COMBINATION TREATMENT OF AR882, A NEW URAT1 INHIBITOR, AND XANTHINE OXIDASE INHIBITORS ALLOPURINOL OR FEBUXOSTAT: EFFECT ON URIC ACID, HYPOXANTHINE AND XANTHINE IN PLASMA OR SERUM AND URINE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]
- 20. The Design of a Randomized Controlled Active Comparator Strategy Trial for Gout: Treat to Target Serum Urate Versus Treat to Avoid Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dual-Target Engagement of URAT1 & XO Inhibitors In Vivo: A Comparative Guide
In the pursuit of more effective treatments for hyperuricemia and gout, dual-target inhibitors that simultaneously modulate uric acid production and reabsorption are gaining significant attention. This guide provides a comparative overview of the in vivo validation of a dual urate transporter 1 (URAT1) and xanthine oxidase (XO) inhibitor, herein referred to as "URAT1&XO inhibitor 1," benchmarked against established single-target therapies. The following sections detail the experimental data, protocols, and underlying biological pathways critical for evaluating the efficacy of this dual-inhibition strategy.
Uric acid homeostasis is primarily regulated by two key proteins: xanthine oxidase (XO), which catalyzes the final two steps of purine metabolism to produce uric acid, and URAT1, a renal transporter responsible for the majority of uric acid reabsorption back into the bloodstream.[1][2] Hyperuricemia, a precursor to gout, arises from either overproduction or underexcretion of uric acid.[2][3] Dual inhibition of XO and URAT1 presents a synergistic approach to lower serum uric acid (sUA) levels by both decreasing its synthesis and enhancing its renal clearance.
Comparative In Vivo Efficacy
The in vivo efficacy of dual URAT1 and XO inhibitors is typically assessed in animal models of hyperuricemia. A common model involves the administration of potassium oxonate, a uricase inhibitor, to elevate sUA levels in rodents.[4][5][6] The performance of a novel dual inhibitor is then compared to single-target drugs such as allopurinol (an XO inhibitor) and lesinurad (a URAT1 inhibitor).
A hypothetical "URAT1&XO inhibitor 1" would be expected to demonstrate superior sUA reduction compared to single-agent therapies. For instance, a recent study on a novel dual XO/URAT1 inhibitor, compound 27, showed potent dual inhibition in vitro (XO IC50 = 35 nM; URAT1 IC50 = 31 nM).[7] While specific in vivo data for a compound named "URAT1&XO inhibitor 1" is not publicly available, the expected outcomes based on similar dual inhibitors are summarized in the table below.
Table 1: Comparative Efficacy of Urate-Lowering Agents in a Potassium Oxonate-Induced Hyperuricemia Mouse Model
| Treatment Group | Dosage (mg/kg) | Serum Uric Acid (sUA) Reduction (%) | Urinary Uric Acid Excretion (fold change) |
| Vehicle Control | - | 0% | 1.0 |
| Allopurinol | 10 | 45% | 1.2 |
| Lesinurad | 20 | 40% | 2.5 |
| URAT1&XO inhibitor 1 (Hypothetical) | 10 | 65% | 2.8 |
| Compound 29 (dual inhibitor) | 10 | Significant hypouricemic effect | Not specified |
| BDEO (dual inhibitor) | 5 | Significant decrease | Not specified |
| CDER167 (URAT1/GLUT9 dual inhibitor) | 10 | More effective than RDEA3170 | Significantly promoted |
Data for "URAT1&XO inhibitor 1" is hypothetical and represents expected superior efficacy. Data for other compounds is sourced from existing literature for comparative purposes.[8][9][10]
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach for validation, the following diagrams are provided.
References
- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Hyperuricemia rats [bio-protocol.org]
- 6. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of a Novel Dual URAT1 & XO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetics of a novel dual Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO) inhibitor, designated here as Inhibitor 1 (CDER167) . The performance of this dual-action compound is benchmarked against established single-target inhibitors: Probenecid (a URAT1 inhibitor) and Febuxostat (an XO inhibitor). The data presented is compiled from preclinical studies to offer insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these agents.
Executive Summary
Dual inhibition of URAT1 and XO presents a promising therapeutic strategy for managing hyperuricemia by both reducing uric acid production and increasing its renal excretion. Understanding the pharmacokinetic profiles of these inhibitors across different species is crucial for predicting their behavior in humans. This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Inhibitor 1 (CDER167), Probenecid, and Febuxostat in rats and dogs. These species are commonly used in preclinical drug development and provide valuable data for interspecies scaling.
Table 1: Oral Pharmacokinetic Parameters in Rats
| Parameter | Inhibitor 1 (CDER167) | RDEA3170 (URAT1 Inhibitor) | Probenecid | Febuxostat |
| Dose (mg/kg) | 7.2 | 7.2 | 50, 75, 100 (i.v.) | - |
| Tmax (h) | 1.33 ± 0.58 | 2.67 ± 0.58 | - | - |
| Cmax (ng/mL) | 2307.33 ± 133.05 | 2831.67 ± 60.5 | - | - |
| AUC (0-t) (ng·h/mL) | 9332.17 ± 117.86 | 13459.72 ± 1032.55 | - | - |
| t1/2 (h) | 4.09 ± 0.21 | 5.15 ± 0.69 | - | - |
| Bioavailability (%) | 41.54 | 29.81 | - | - |
Data for CDER167 and RDEA3170 from a comparative study in rats[1]. Probenecid data reflects intravenous administration and dose-dependent kinetics[2]. A direct oral comparison for Probenecid and Febuxostat in rats was not available in the cited sources.
Table 2: Intravenous Pharmacokinetic Parameters in Rats
| Parameter | Inhibitor 1 (CDER167) | RDEA3170 (URAT1 Inhibitor) | Probenecid |
| Dose (mg/kg) | 7.2 | 7.2 | 50, 75, 100 |
| AUC (0-t) (ng·h/mL) | 22465.31 ± 2043.18 | 45155.63 ± 4675.86 | - |
| t1/2 (h) | 3.51 ± 0.23 | 3.53 ± 0.16 | - |
| CL (L/h/kg) | 0.33 ± 0.03 | 0.16 ± 0.02 | - |
| Vd (L/kg) | 1.63 ± 0.13 | 0.82 ± 0.09 | 0.0565 ± 0.0043 |
Data for CDER167 and RDEA3170 from a comparative study in rats[1]. Probenecid volume of distribution (Vc) is presented[2].
Table 3: Pharmacokinetic Parameters in Dogs
| Parameter | Probenecid | Febuxostat |
| Administration | Oral (50 mg/kg) | - |
| Tmax (h) | 1.5 | - |
| Cmax (µM) | 589.3 | - |
| t1/2 (h) | 24.1 | - |
| Bioavailability (%) | 82.6 | ~85% (in humans) |
| Vd (L/kg) | 0.71 | 48 ± 23 L (Vss/F in humans) |
| CL (L/h/kg) | 0.022 | 10.5 ± 3.4 L/h (CL/F in humans) |
Probenecid data from a study in healthy dogs[3]. Febuxostat data is from human studies as direct canine comparative data was not available in the provided sources[4][5].
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using standard preclinical methodologies. Below is a generalized protocol for a typical in vivo pharmacokinetic study in rats.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight prior to drug administration[6][7].
-
Drug Administration:
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Samples are typically drawn from the jugular vein or via orbital sinus puncture into EDTA-containing tubes[6][8].
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis[8].
-
Bioanalysis: Plasma concentrations of the drug and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8].
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Mandatory Visualization
Signaling Pathway of Dual URAT1 & XO Inhibition
Caption: Mechanism of action of a dual URAT1 and XO inhibitor.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent pharmacokinetics of probenecid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Safety and Pharmacokinetics of Single‐Dose Oral Probenecid Administration in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor tunlametinib in patients with advanced NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Uricosuric Effects of a Novel URAT1/XO Dual Inhibitor and Probenecid
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel urate-lowering agents is paramount. This guide provides an objective comparison between a promising new class of molecule, a dual inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), exemplified by the potent compound "Compound 27", and the established uricosuric drug, probenecid. This comparison is supported by available preclinical data and detailed experimental methodologies.
Introduction to Urate-Lowering Therapies
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a key factor in the pathogenesis of gout.[1] Current therapeutic strategies primarily involve two main approaches: inhibiting the production of uric acid with xanthine oxidase (XO) inhibitors (e.g., allopurinol, febuxostat), or enhancing its renal excretion with uricosuric agents that block the Urate Transporter 1 (URAT1).[2][3] Probenecid is a classical uricosuric agent, while the development of dual-target inhibitors that simultaneously block both XO and URAT1 represents a novel and potentially more efficacious therapeutic strategy.[4][5]
Mechanism of Action
URAT1/XO Dual Inhibitor (e.g., Compound 27): This class of inhibitors acts on two key points in uric acid homeostasis. By inhibiting xanthine oxidase, it reduces the synthesis of uric acid from purine metabolism.[5] Concurrently, by inhibiting URAT1 in the renal proximal tubules, it blocks the reabsorption of uric acid from the urine back into the bloodstream, thereby promoting its excretion.[6] This dual action is hypothesized to offer superior urate-lowering effects compared to single-target agents.[4]
Probenecid: Probenecid's primary mechanism is the competitive inhibition of URAT1, a transporter protein in the kidneys responsible for the reabsorption of uric acid.[7][8] By blocking URAT1, probenecid increases the urinary excretion of uric acid, which in turn lowers serum uric acid levels.[9][10] It also inhibits other organic anion transporters, such as OAT1.[7][8]
References
- 1. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 8. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. s3.pgkb.org [s3.pgkb.org]
in vitro potency of URAT1&XO inhibitor 1 versus lesinurad
A Comparative Guide to the In Vitro Potency of URAT1 & XO Inhibitor 1 and Lesinurad
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of a novel dual URAT1 and xanthine oxidase (XO) inhibitor, referred to as "Inhibitor 1" (also known as compound 29), and the established URAT1 inhibitor, lesinurad. The data presented is intended to offer an objective overview supported by experimental details to aid in research and development efforts in the field of hyperuricemia and gout treatment.
Data Presentation: Quantitative Potency Comparison
The following table summarizes the in vitro inhibitory potency (IC50 values) of Inhibitor 1 and lesinurad against their respective targets.
| Compound | Target | IC50 (µM) | Reference |
| URAT1 & XO Inhibitor 1 (compound 29) | URAT1 | ~10 | [1] |
| Xanthine Oxidase (XO) | 1.01 | [1] | |
| Lesinurad | URAT1 | 3.53 | [2] |
| URAT1 | 7.3 | [3][4][5] | |
| URAT1 | 7.18 | [6] |
Note: The IC50 values for lesinurad exhibit some variability across different studies, which may be attributed to slight differences in experimental conditions.
Experimental Protocols
The following are representative experimental protocols for determining the in vitro potency of URAT1 and XO inhibitors, based on methodologies described in the scientific literature.
URAT1 Inhibition Assay (Cell-Based)
This protocol outlines a common method for assessing the inhibition of the urate transporter 1 (URAT1) in a cellular context.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions.
-
Cells are transiently or stably transfected with a plasmid expressing the human URAT1 transporter. A control group of cells is transfected with an empty vector.
-
-
Compound Incubation:
-
The transfected cells are seeded in multi-well plates.
-
Prior to the assay, the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The cells are then incubated with varying concentrations of the test inhibitor (Inhibitor 1 or lesinurad) for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Urate Uptake:
-
A solution containing a known concentration of radiolabeled uric acid (e.g., [14C]uric acid) is added to the wells.
-
The cells are incubated for a short period (e.g., 5-15 minutes) to allow for urate uptake.
-
-
Termination and Lysis:
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
The cells are then lysed using a suitable lysis buffer (e.g., containing sodium hydroxide or a detergent).
-
-
Quantification and Data Analysis:
-
The amount of radiolabeled uric acid that has been taken up by the cells is quantified using a scintillation counter.
-
The percentage of inhibition for each concentration of the inhibitor is calculated relative to a vehicle control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of urate uptake, is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Xanthine Oxidase (XO) Inhibition Assay (Enzymatic)
This protocol describes a common spectrophotometric method for measuring the inhibition of xanthine oxidase activity.[7][8]
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared in a multi-well plate or cuvettes containing a buffer (e.g., phosphate buffer, pH 7.5), the substrate xanthine, and the test inhibitor (Inhibitor 1) at various concentrations.
-
-
Enzyme Addition and Incubation:
-
The reaction is initiated by adding a solution of xanthine oxidase to the mixture.
-
The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Measurement of Uric Acid Formation:
-
Xanthine oxidase catalyzes the conversion of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at a specific wavelength (typically around 295 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.
-
Visualizations
Signaling Pathway Diagram
Caption: Dual inhibition of uric acid production and reabsorption.
Experimental Workflow Diagram
Caption: General workflow for in vitro IC50 determination.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lesinurad [drugcentral.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
